RNA15 protein
Description
Properties
CAS No. |
138820-58-3 |
|---|---|
Molecular Formula |
C22H21F3O3S2 |
Synonyms |
RNA15 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Rna15 Protein
Domain Organization of RNA15 Protein
Rna15 is a protein of approximately 33 kDa, characterized by a modular domain structure that includes a well-defined N-terminal RNA Recognition Motif (RRM) and a less structured C-terminal region involved in protein-protein interactions. nih.govresearchgate.net This organization allows Rna15 to act as a bridge, connecting specific RNA sequences to the larger protein apparatus responsible for mRNA maturation.
The N-terminal region of Rna15, spanning approximately the first 100 residues, contains a canonical RNA Recognition Motif (RRM). nih.govebi.ac.uk This domain is responsible for the direct interaction of Rna15 with RNA. nih.gov The RRM domain is a common structural motif found in many RNA-binding proteins and typically consists of a four-stranded anti-parallel β-sheet packed against two α-helices, adopting a βɑββɑβ fold. peerj.com
The RRM of Rna15 exhibits a specific binding preference for GU- and U-rich RNA sequences. nih.govoup.com This specificity is crucial for the correct identification of polyadenylation sites within the 3'-untranslated regions (3'-UTRs) of pre-mRNAs. nih.gov The interaction is mediated by specific residues within the RRM that form a binding pocket for the RNA bases. nih.govucl.ac.uk Notably, the RRM of Rna15 contains two highly conserved regions known as RNP-1 and RNP-2, which are characteristic of this domain family and are directly involved in RNA binding. ebi.ac.ukexpasy.org While the core RRM (residues 16-94) is well-structured, the first 15 residues at the extreme N-terminus appear to be disordered and flexible. nih.gov Deletion of the RRM domain significantly impacts the expression of numerous genes and alters the 3'-UTR of mRNAs, highlighting its critical role in transcriptional and 3'-end processing. ucl.ac.uk
| Key Features of the RNA15 N-terminal RRM Domain | |
|---|---|
| Feature | Description |
| Location | N-terminal ~100 residues of the this compound. nih.gov |
| Core Structure | Canonical βɑββɑβ fold with a four-stranded anti-parallel β-sheet and two α-helices. nih.govpeerj.com |
| Conserved Motifs | Contains RNP-1 and RNP-2 motifs, essential for RNA binding. ebi.ac.ukexpasy.org |
| RNA Binding Specificity | Preferentially binds to GU- and U-rich sequences. nih.govoup.com |
| Flexibility | The initial 1-15 residues are disordered. nih.gov |
The C-terminal region of Rna15 is less structured than the N-terminal RRM but is crucial for mediating protein-protein interactions that are essential for the assembly and function of the CFIA complex. columbia.edunih.gov This region can be subdivided into a hinge region and a C-terminal domain (CTD). columbia.eduresearchgate.net
The hinge region of Rna15 is directly involved in a critical interaction with the C-terminal "monkeytail" domain of Rna14, another core subunit of CFIA. researchgate.netpdbj.org This interaction is characterized by a coupled folding and binding mechanism, where both initially disordered regions adopt a stable structure upon forming a heterodimer. pdbj.org The stabilization of this Rna14-Rna15 complex is a prerequisite for efficient RNA binding by the Rna15 RRM. nih.gov The CTD of Rna15, in turn, interacts with another CFIA subunit, Pcf11. researchgate.netpnas.org These interactions highlight the scaffolding role of the C-terminal region of Rna15, which helps to properly assemble the multiprotein machinery on the pre-mRNA transcript. pnas.orgnih.gov Furthermore, the C-terminal region of Rna15 is essential for efficient transcriptional termination and polyadenylation. nih.gov
Three-Dimensional Structural Analysis of this compound and its Complexes
The three-dimensional structure of the this compound, both alone and in complex with RNA and other proteins, has been elucidated through a combination of high-resolution structural techniques. These studies have provided detailed molecular insights into how Rna15 recognizes specific RNA sequences and contributes to the assembly of the 3'-end processing machinery.
X-ray crystallography has been instrumental in revealing the atomic details of the Rna15 RRM's interaction with RNA. The crystal structure of the Rna15 RRM domain (residues 16-103 and 16-111) in complex with GU-rich RNA oligonucleotides has been determined. nih.gov These structures show that the RRM domain creates specific binding pockets on the surface of its β-sheet that accommodate guanine (B1146940) (G) and uracil (B121893) (U) bases, while discriminating against cytosine (C) and adenine (B156593) (A) bases. nih.gov
Specifically, two primary binding sites, termed Site-I and Site-II, have been identified. nih.gov In Site-I, the side chains of residues such as Y21 and R87 form a pocket that interacts with the RNA bases. nih.govucl.ac.uk The structural data reveals a mechanism of base selectivity that is distinct from other RRM-RNA interactions and is conserved in the mammalian homolog of Rna15, CstF-64. nih.govnih.gov This structural conservation underscores a fundamental mechanism of RNA recognition in 3'-end processing across eukaryotes. nih.gov
| Complex | PDB ID | Resolution (Å) | Key Findings |
|---|---|---|---|
| Rna15(16-103)-ht-GUUGU | 2X1F | 2.10 | Reveals the molecular basis for GU specificity with clear electron density for bound RNA bases. nih.gov |
| Rna15(16-111)-GUUGU | 2X1B | 1.80 | High-resolution structure confirming the base selectivity mechanism and the architecture of the RNA binding sites. nih.govebi.ac.ukpeerj.com |
Nuclear Magnetic Resonance (NMR) spectroscopy has provided complementary and crucial information about the structure, dynamics, and interactions of Rna15 in solution. NMR studies have confirmed the canonical RRM fold for residues 16-94 and have also highlighted the flexibility of the N-terminal (residues 1-15) and C-terminal regions flanking the core RRM. nih.gov
NMR titration experiments, where RNA oligonucleotides are added to a sample of 15N-labeled Rna15, have been used to map the RNA-binding interface on the protein. researchgate.net By monitoring chemical shift perturbations (CSPs) in the NMR spectra, researchers have identified the specific amino acid residues on the β-sheet surface of the RRM that are directly involved in RNA recognition. oup.comresearchgate.net These results are consistent with the binding sites observed in the crystal structures. researchgate.net Furthermore, NMR has been used to study the structure of the ternary complex formed by the RRM domains of Rna15 and another RNA-binding protein, Hrp1, bound to an RNA element. nih.gov These studies revealed not only the protein-RNA contacts but also novel protein-protein interactions between the RRM domains of Rna15 and Hrp1, suggesting a structural organization that promotes accurate recognition of the 3'-end processing signals. nih.gov NMR has also been instrumental in defining the structure of the heterodimer formed between the hinge region of Rna15 and the "monkeytail" domain of Rna14. researchgate.netpdbj.org
Analytical ultracentrifugation, a powerful biophysical technique, has complemented the EM studies by providing data on the stoichiometry and thermodynamics of these complexes in solution. These experiments confirmed that Rna14 and Rna15 form a tight heterodimer and that these heterodimers are in equilibrium with a more extended tetrameric form. nih.govoup.com Crucially, these biophysical studies, along with surface plasmon resonance and gel retardation assays, demonstrated that the Rna14–Rna15 complex, but not the individual proteins, is capable of binding to RNA, indicating that the assembly of the complex regulates its RNA-binding activity. nih.gov
Conformational Dynamics and Structural Transitions of this compound
The this compound (Rna15p) is not a static entity; its function is intrinsically linked to its ability to adopt different three-dimensional shapes and undergo structural transitions. mpg.de These dynamic properties are crucial for its interactions with binding partners, including other proteins and RNA, and for its role within the larger Cleavage Factor IA (CF IA) complex. nih.govresearchgate.net Research has revealed that Rna15p exhibits both intrinsic flexibility in specific regions and significant conformational changes upon assembly into protein complexes. nih.govnih.gov
Intrinsic Flexibility
Structural analyses, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, have identified regions of significant flexibility within the Rna15p sequence. nih.gov The canonical RNA Recognition Motif (RRM) fold is located between residues 16 and 94. nih.gov However, the regions flanking this core domain display considerable structural dynamics.
N-Terminal Region: The first 15 amino acids at the N-terminus are characterized as being disordered and undergoing chemical or conformational exchange. nih.gov In NMR experiments, the signals from these residues are either absent or significantly broadened, which is a hallmark of structural flexibility. nih.gov
| Region | Residue Range | Observed Characteristics | Experimental Evidence |
|---|---|---|---|
| N-Terminus | 1-15 | Disordered; undergoing chemical/conformational exchange. | Broadened or absent amide resonances in 15N-1H correlation NMR spectra. nih.gov |
| C-Terminal Flank | Post-residue 94 | Exhibits flexibility and influences the conformation of the core RRM domain. | Significant chemical shift changes observed in the core domain (residues 16-94) in constructs containing the C-terminal region. nih.gov |
Interaction-Induced Structural Transitions
The most profound conformational changes in Rna15p occur when it interacts with its protein partners, most notably Rna14 and Hrp1. These transitions are fundamental to the assembly and function of the 3'-end processing machinery.
Transition upon Rna14 Binding: The interaction between Rna15 and Rna14 is a primary example of a functionally critical structural transition. While the individual this compound has limited ability to bind RNA specifically, its association with Rna14 dramatically enhances this capability. nih.gov This enhancement is believed to be the result of a significant conformational change that "activates" the RNA-binding interface. nih.gov
Biophysical studies have shown that Rna14 and Rna15 assemble into a heterodimer, which can then further self-associate to form a larger tetrameric complex. nih.gov This process involves a distinct structural transition from a compact to a more extended shape.
| Complex State | Stoichiometry | Shape/Conformation | Functional Implication |
|---|---|---|---|
| Heterodimer | Rna14-Rna15 (1:1) | Relatively compact, kinked rod-shaped structure. nih.gov | In rapid equilibrium with the tetramer. nih.gov |
| Tetramer | (Rna14)2-(Rna15)2 (A2B2) | More extended shape. nih.gov | The active form for enhanced RNA binding. nih.gov |
Ternary Complex Formation with Hrp1 and RNA: Further structural organization occurs when Rna15p and Hrp1 co-bind to RNA. An NMR structure of the ternary complex, containing the RRM domains of both Rna15 and Hrp1 bound to an RNA sequence, revealed unexpected direct protein-protein contacts. nih.gov These interactions occur between conserved loop regions of the two different RRMs. nih.gov
This finding indicates that the conformation of Rna15 is further modulated by interactions with Hrp1 on an RNA scaffold. The specificity of the 3'-end processing machinery is thus achieved through a combination of multiple, relatively weak protein-RNA and protein-protein interactions, which collectively stabilize the complex at the correct processing site. nih.gov The scaffolding protein Rna14 serves to further lock these components into place. nih.gov
| Protein | Interacting Region | Binding Partner | Significance |
|---|---|---|---|
| Rna15 | Loop 5 of RRM | Loop 3 of Hrp1 RRM | Novel protein-protein contact that helps organize the ribonucleoprotein complex. nih.gov |
| Hrp1 | Loop 3 of RRM | Loop 5 of Rna15 RRM | Contributes to the precise positioning of the two proteins on the RNA. nih.gov |
Cellular Localization and Subcellular Dynamics of Rna15 Protein
Nuclear Localization and Enrichment of RNA15 Protein
Studies employing subcellular fractionation and immunofluorescence techniques have definitively established that the this compound is exclusively localized within the cell nucleus. biologists.comnih.gov Unlike its key binding partner, the Rna14 protein, which is found in both the cytoplasm and the nucleus, Rna15p is detected only in the nuclear compartment. biologists.comnih.gov This strict nuclear residency is consistent with its central role in the nuclear stages of pre-mRNA processing. biologists.com
The co-localization of Rna14 and Rna15 within the nucleus supports genetic and biochemical data indicating a functional interaction between the two proteins, which is essential for the 3'-end cleavage and polyadenylation of mRNA precursors. biologists.comnih.gov While the protein is essential for cell viability, its expression level under normal conditions is relatively low, sometimes making it difficult to detect without overexpression techniques. biologists.comresearchgate.net The enrichment of Rna15p in the nucleus underscores its dedicated function in nuclear RNA metabolism. biologists.comontosight.ai
Table 1: Summary of this compound Localization Studies
| Protein | Organism | Observed Cellular Location | Methodology | Reference |
|---|---|---|---|---|
| This compound (Rna15p) | Saccharomyces cerevisiae | Exclusively in the Nucleus | Subcellular Fractionation, Immunofluorescence | biologists.comnih.gov |
| RNA14 protein (Rna14p) | Saccharomyces cerevisiae | Nucleus and Cytoplasm | Subcellular Fractionation, Immunofluorescence | biologists.com |
Dynamic Association with Nuclear Compartments and RNA Processing Machinery
Within the nucleus, this compound does not exist in isolation but is a core component of a large, multi-subunit protein complex known as Cleavage Factor IA (CFIA). columbia.eduuniprot.org This complex is fundamental to the machinery that processes the 3' end of pre-mRNAs. columbia.eduuniprot.org RNA15 functions as an RNA-binding component of CFIA, specifically recognizing A-rich sequence elements in the pre-mRNA transcript. uniprot.orgnih.gov
The assembly and function of RNA15 are dependent on its interactions with other proteins in the RNA processing machinery. nih.govnih.gov Key interactors include:
Rna14: This protein acts as a scaffolding partner for Rna15. nih.gov The formation of the Rna14-Rna15 complex is crucial, as it greatly enhances the ability of the machinery to bind to RNA. nih.gov
Hrp1: Another RNA-binding protein that recognizes specific sequences on the pre-mRNA and interacts with Rna15 to ensure the correct positioning of the cleavage machinery. nih.gov
Pcf11 and Clp1: These are other essential subunits of the CFIA complex that work in concert with Rna14 and Rna15 to execute the cleavage of the pre-mRNA. columbia.edusdbonline.org
The dynamic nature of Rna15p's localization is evident from studies where its function is inhibited. Inactivation of Rna15p leads to the delocalization of small nucleolar ribonucleoprotein (snoRNP) components, such as Nop1p, from the nucleolus to distinct foci within the nucleoplasm. molbiolcell.org This indicates a functional link and dynamic interplay between the nucleoplasm, where mRNA processing occurs, and the nucleolus, the site of ribosome biogenesis. molbiolcell.org
Table 2: Key Nuclear Interaction Partners of this compound
| Interacting Protein/Complex | Function in Relation to RNA15 | Reference |
|---|---|---|
| Cleavage Factor IA (CFIA) Complex | Core complex where RNA15 is an essential subunit for pre-mRNA 3'-end processing. | columbia.eduuniprot.org |
| Rna14 | Scaffolding protein; forms a heterodimer with Rna15, enhancing RNA binding. | nih.govnih.gov |
| Hrp1 | RNA-binding protein; cooperates with Rna15 for precise recognition of 3' processing signals. | nih.gov |
| Pcf11 | Essential CFIA subunit; genetic and physical interactions with Rna14/Rna15. | columbia.edusdbonline.org |
| snoRNP proteins (e.g., Nop1p) | Their localization is affected by Rna15 function, indicating a dynamic link between mRNA processing and snoRNP biogenesis/trafficking. | molbiolcell.org |
Factors Influencing Subcellular Distribution of this compound
The subcellular distribution of the this compound is primarily dictated by its functional state and its incorporation into the RNA processing machinery. Its localization is not static but is influenced by the integrity of the 3'-end processing pathway.
A critical factor influencing the apparent distribution of nuclear components related to RNA15 is the cell's quality control system. molbiolcell.org When the function of CFIA is compromised through mutations in Rna15 (or Rna14), a cascade of localization changes occurs:
Formation of Nucleoplasmic Foci: Inactivated Rna15p leads to the accumulation of snoRNP proteins and unprocessed poly(A)+ RNA into discrete foci within the nucleoplasm. molbiolcell.org These sites are proposed to be nuclear surveillance or quality control centers that sequester improperly processed ribonucleoproteins. molbiolcell.org
Redistribution of Nuclear Pore Components: The loss of Rna15 function also has distal effects, causing a redistribution of the nuclear pore basket protein Mlp1. biorxiv.org Normally associated with nuclear pores, Mlp1 relocates to the periphery of the nucleolus in cells with depleted Rna15, suggesting that correct 3'-end processing is a prerequisite for the proper assembly or maintenance of certain nuclear pore structures. biorxiv.org
These findings demonstrate that the "localization" of RNA15 is intrinsically linked to the progression of RNA processing. Its correct distribution is essential for its own function, and its dysfunction, in turn, alters the subcellular landscape of other key nuclear components, highlighting a highly integrated and dynamic nuclear environment.
Table 3: Conditions Affecting RNA15-Related Subcellular Distribution
| Condition | Observed Effect on Localization | Interpretation | Reference |
|---|---|---|---|
| Inactivation of Rna15p (e.g., rna15-2 ts-allele) | snoRNP proteins (Nop1p, Nop58p, Gar1p) and U14 snoRNA delocalize from the nucleolus and accumulate in nucleoplasmic foci. | Retention of abnormally processed snoRNPs at nuclear quality control centers. | molbiolcell.org |
| Depletion of Rna15p | The nuclear pore basket protein Mlp1 redistributes from the nuclear periphery to the nucleolar periphery. | mRNA 3' end processing by CFIA is required for normal nuclear pore basket architecture. | biorxiv.org |
Functional Mechanisms and Biochemical Activities of Rna15 Protein
RNA-Binding Specificity and Mechanisms
The interaction of Rna15p with pre-mRNA is a critical step in defining the polyadenylation site. This binding is characterized by a preference for specific nucleotide sequences and is mediated by its conserved RNA Recognition Motif (RRM). However, the binding specificity of Rna15p is not absolute and can be significantly influenced by its association with other proteins within larger complexes.
Research has revealed a nuanced and, at times, debated specificity of Rna15p for particular RNA sequences. While some studies have demonstrated a strong preference for GU-rich elements, others have shown its interaction with A-rich sequences, particularly within the context of the fully assembled processing complex. nih.govnih.gov
Fluorescence spectroscopy and other biophysical assays have shown that the RRM of Rna15p exhibits a strong preference for GU-rich and U-rich RNA sequences over those rich in cytosine (C) or adenine (B156593) (A) when tested in isolation. nih.gov This intrinsic specificity for GU-containing RNAs is a conserved feature, also observed in its mammalian counterpart, CstF-64. nih.govnih.gov However, in the context of the 3'-end processing machinery in yeast, Rna15p is directed to an A-rich positioning element. nih.govnih.gov This apparent discrepancy is resolved by the understanding that Rna15p's interaction with RNA is highly dependent on its protein partners. nih.gov In the absence of other proteins, Rna15p binds to RNA nonspecifically. nih.gov It is the formation of a complex with Hrp1 and Rna14 that specifically directs Rna15p to the A-rich element on the pre-mRNA. nih.govresearchgate.net Mutations within this A-rich sequence disrupt both Rna15p binding and subsequent cleavage, highlighting its functional importance. nih.gov
Table 1: RNA Binding Preferences of Rna15 Protein
| Condition | Preferred RNA Sequence | Supporting Evidence |
|---|---|---|
| In vitro (isolated RRM) | GU-rich and U-rich | Fluorescence spectroscopy shows higher affinity for GU- and U-rich oligonucleotides compared to C- or A-rich sequences. nih.gov |
| In complex with Hrp1 and Rna14 | A-rich (positioning element) | UV cross-linking experiments demonstrate specific interaction with the A-rich element only when in a complex with Hrp1 and Rna14. nih.gov |
| In vivo context | A-rich positioning element | Mutations in the A-rich sequence lead to imprecise cleavage and functional defects in 3'-end processing. nih.gov |
The primary determinant of Rna15p's RNA-binding activity is its single, N-terminally located RNA Recognition Motif (RRM). nih.govnih.gov The RRM is a highly conserved domain of about 90 amino acids found in many RNA-binding proteins, characterized by a specific three-dimensional structure that facilitates interaction with single-stranded RNA. ebi.ac.uknih.govembopress.orgebi.ac.uk
The RRM of Rna15p contains two highly conserved short sequences known as RNP-2 and RNP-1, which are critical for RNA binding. ebi.ac.uk X-ray crystallography and NMR spectroscopy have provided detailed structural insights into how the Rna15p RRM recognizes GU-rich sequences. nih.gov The binding pocket of the RRM is structured to accommodate guanine (B1146940) (G) or uracil (B121893) (U) bases while discriminating against cytosine (C) and adenine (A). nih.govnih.gov This selective binding is achieved through specific hydrogen bonding and stacking interactions between the amino acid residues of the RRM and the RNA bases. nih.gov The structure of the Rna15p RRM bound to RNA reveals a molecular basis for this GU specificity that is conserved in its mammalian homolog, CstF64. nih.govnih.gov
A key aspect of Rna15p function is that its specific interaction with the correct RNA sequence in vivo is not an intrinsic property of the protein alone but is instead dictated by its assembly into larger protein complexes. nih.govnih.gov While the isolated Rna15p can bind RNA, it does so weakly and without strong sequence specificity. nih.govnih.gov
The formation of a stable and specific interaction with the A-rich positioning element requires the presence of at least two other proteins: Hrp1 and Rna14. nih.govresearchgate.net Hrp1 binds to an upstream UA-rich efficiency element, and Rna14 acts as a scaffold, bridging Hrp1 and Rna15p. nih.govnih.gov This ternary complex formation is thought to correctly position Rna15p on the A-rich sequence, thereby enhancing its binding affinity and specificity. nih.govnih.gov This mechanism illustrates how the combinatorial action of multiple proteins can achieve high fidelity in target sequence recognition, overcoming the relatively low intrinsic specificity of individual RNA-binding domains. nih.gov The interaction with Hrp1, mediated by Rna14, effectively tethers Rna15p to the correct location, ensuring precise cleavage site selection. nih.govnih.gov
Protein-Protein Interactions within Cleavage Factor I (CF I) and other Complexes
The function of Rna15p is inextricably linked to its participation in the multi-subunit Cleavage Factor I (CF I) complex. CF I is a core component of the machinery responsible for the 3'-end cleavage of pre-mRNAs. nih.govwikipedia.org The assembly and function of this complex are mediated by a network of specific protein-protein interactions.
Rna15p forms a stable and direct interaction with Rna14 protein, another core subunit of the CF IA complex. nih.govresearchgate.net This association is crucial for the proper assembly and function of the cleavage factor. nih.gov In fact, the formation of the Rna14-Rna15 complex is required for strong, high-affinity RNA binding to occur. nih.gov Neither Rna14 nor Rna15 alone binds RNA with high affinity under certain assay conditions, but when combined, they form a complex that robustly interacts with RNA. nih.gov
This suggests that the interaction between Rna14 and Rna15 may induce a conformational change in one or both proteins, creating an "activated" RNA-binding interface. nih.gov Alternatively, the two proteins might form a composite, extended RNA-binding surface. nih.gov The interaction is mediated by the C-terminal region of Rna14 and a corresponding region on Rna15. researchgate.net This stable heterodimer is a fundamental building block of the CF IA complex.
Rna15p also interacts with Hrp1, another RNA-binding protein within the CF I complex. nih.govnih.gov Hrp1 recognizes and binds to a UA-rich "efficiency element" located near the A-rich positioning element bound by the Rna15p complex. nih.govnih.gov While the primary connection between Hrp1 and Rna15p is thought to be stabilized by the scaffolding protein Rna14, direct contacts between the RRM domains of Hrp1 and Rna15p have also been observed. nih.govpnnl.gov
NMR structural studies have revealed unexpected direct contacts between a loop region in the RRM of Hrp1 and a corresponding loop in the RRM of Rna15p when both are bound to their respective RNA elements. nih.gov These protein-protein contacts, in addition to the protein-RNA interactions, help to precisely position Rna15p on the pre-mRNA. nih.gov This network of interactions, involving Rna15p, Hrp1, Rna14, and the RNA itself, creates a highly specific and stable complex that is essential for accurate and efficient 3'-end processing. nih.gov Mutations that disrupt these inter-domain contacts can impair 3'-end processing, underscoring their functional importance. nih.gov
Table 2: Key Protein Interactors of Rna15p
| Interacting Protein | Complex | Role of Interaction |
|---|---|---|
| Rna14 | Cleavage Factor IA (CF IA) | Forms a stable heterodimer with Rna15p, which is essential for high-affinity RNA binding and the assembly of the CF IA complex. nih.govresearchgate.net |
| Hrp1 | Cleavage Factor I (CF I) | Cooperates with Rna15p (often via an Rna14 bridge) to recognize adjacent RNA sequence elements (A-rich and UA-rich, respectively), ensuring precise cleavage site selection. Direct contacts between their RRM domains further stabilize the complex. nih.govnih.gov |
Interactions with Pcf11 and Clp1 Proteins
This compound functions as a core component of the Cleavage Factor IA (CFIA) complex, where it establishes critical interactions with other subunits, including Pcf11 and Clp1. Pcf11 is considered a scaffold protein within the 3'-end processing machinery, as it is the only subunit of CFIA that directly contacts the other three components: Rna14, Rna15, and Clp1. nih.gov The interaction between Pcf11 and Clp1 is particularly important for the proper formation of the mRNA 3'-end. nih.govebi.ac.uk Studies have indicated that the association between Clp1 and Pcf11 can be influenced by Clp1's ATP binding state, which in turn may cause a conformational change in Pcf11 that facilitates its interaction with the Rna14–Rna15 subcomplex. nih.gov While Rna15, in a complex with Hrp1 and Rna14, can specifically interact with the A-rich element of the pre-mRNA, the Pcf11 and Clp1 subunits are not required to position Rna15 at this site. nih.govresearchgate.net
Interaction with Poly(A) Polymerase (Pap1p) and Poly(A) Binding Protein (Pab1p)
Rna15 plays a role in the polyadenylation process through its interactions with key factors such as the poly(A) binding protein (Pab1p). In Saccharomyces cerevisiae, Pab1p has been shown to interact with Rna15 in both two-hybrid assays and co-immunoprecipitation experiments. nih.govnih.gov This physical association is functionally significant, as overexpression of the PAB1 gene can partially suppress mutations in the RNA15 gene. nih.govnih.gov Evidence suggests that Pab1 is physically associated with the CF I complex, as they copurify during anion-exchange chromatography. nih.govnih.gov This interaction is critical for controlling the length of the poly(A) tail during the polyadenylation reaction. nih.govnih.gov While Rna15 is a key component of the machinery that recruits poly(A) polymerase (Pap1p) to the 3'-end of the pre-mRNA, the directness of their interaction is often mediated through the larger multi-protein complex. The CFIA complex, which includes Rna15, is required for both the cleavage and subsequent polyadenylation steps, the latter of which is catalyzed by Pap1p. nih.govresearchgate.net
Novel Inter-domain Contacts and their Functional Significance
Structural studies have revealed previously unobserved direct contacts between Rna15 and another RNA-binding protein, Hrp1, which are functionally significant for pre-mRNA 3'-end processing. nih.govnih.gov An NMR structure of a ternary complex containing the RRM domains of both Hrp1 and Rna15 bound to their respective RNA elements showed unexpected protein-protein interactions. nih.govnih.gov These contacts are mediated by loop 3 of Hrp1 and loop 5 of Rna15. nih.gov These inter-domain interactions are crucial for creating a contiguous binding surface that allows for the recognition of adjacent RNA signals. nih.gov The poor intrinsic specificity of Rna15 for RNA is compensated by these multiple protein-protein interactions, including the contact with Hrp1 and stabilization by Rna14, which precisely position Rna15 on the pre-mRNA. nih.gov Mutations in the regions responsible for these contacts disrupt 3'-end processing, highlighting their importance in structurally organizing the ribonucleoprotein (RNP) complexes required for RNA processing. nih.govnih.gov
Role in pre-mRNA 3'-End Cleavage
Rna15 is an indispensable component of the machinery responsible for the endonucleolytic cleavage of pre-mRNA at the 3'-end. It is a core subunit of Cleavage Factor IA (CFIA), a multi-protein complex essential for both the cleavage and polyadenylation steps of mRNA maturation in Saccharomyces cerevisiae. uniprot.orgnih.gov The CFIA complex, in cooperation with other factors like the Cleavage and Polyadenylation Factor (CPF) complex, executes the site-specific cleavage of the transcript. nih.gov The function of Rna15 within CFIA is directly linked to RNA recognition. By binding to specific sequence elements in the 3'-untranslated region (UTR) of the pre-mRNA, Rna15 helps to define the precise location of cleavage. nih.govresearchgate.netnih.gov A mutant form of Rna15 with reduced affinity for RNA proves to be defective in in-vitro RNA processing and is lethal in vivo, demonstrating that this interaction is essential for the cleavage reaction. nih.govresearchgate.net
Role in Polyadenylation-Dependent pre-mRNA 3'-End Formation
The function of Rna15 extends beyond cleavage to encompass the entire process of polyadenylation-dependent pre-mRNA 3'-end formation. As a key component of the CFIA complex, Rna15 is involved in the coordinated series of events where the pre-mRNA is first cleaved and then a poly(A) tail is added by poly(A) polymerase. uniprot.orgnih.gov The tight coupling of these two steps is crucial for producing mature, stable mRNA. The Rna14-Rna15 complex, in particular, is a central player in this process. nih.gov The formation of this complex is a prerequisite for efficient RNA binding and the subsequent recruitment of other processing factors to the 3'-end of the transcript. nih.gov Mutations in the RNA15 gene can lead to defects in polyadenylation, such as defocused polyadenylation, further underscoring its critical role in ensuring the accuracy of 3'-end formation. nih.gov
Cleavage Site Selection and Specificity
Rna15 plays a crucial role in determining the precise location of pre-mRNA cleavage through its RNA-binding activity. nih.gov It contains an RNA Recognition Motif (RRM) that mediates its interaction with the pre-mRNA. nih.govnih.gov While Rna15 alone binds RNA with low specificity, its sequence preference is significantly enhanced within the context of the CFIA complex. nih.govresearchgate.netnih.gov It has a strong preference for GU-rich sequences and can also recognize A-rich elements located near the polyadenylation site. nih.govresearchgate.netnih.gov
The specificity of Rna15 is achieved through a network of protein-protein and protein-RNA interactions. nih.gov For instance, the scaffolding protein Rna14 forms a bridge between Rna15 and Hrp1, another RNA-binding protein that recognizes a separate UA-rich element. nih.govresearchgate.net This tethering mechanism positions Rna15 correctly onto the A-rich "positioning element," thereby contributing to the specificity of the cleavage reaction. nih.govresearchgate.netnih.gov This cooperative binding ensures that the cleavage machinery is assembled at the correct location, leading to accurate and efficient 3'-end processing. nih.gov
| Factor | Interaction Partner(s) | Role in RNA15 Function |
| Pcf11 | Rna14, Rna15, Clp1 | Scaffolding protein in CFIA; interaction with Clp1 is crucial for 3'-end formation. nih.gov |
| Clp1 | Pcf11 | Component of CFIA; its interaction with Pcf11 is modulated by ATP binding and affects complex assembly. nih.gov |
| Rna14 | Rna15, Hrp1, Pcf11 | Forms a stable heterodimer with Rna15, mediating oligomerization (A2B2 tetramer) and enhancing RNA binding affinity. nih.gov |
| Hrp1 | Rna14, Rna15, RNA | RNA-binding protein that recognizes UA-rich elements; interacts with Rna15 via an Rna14 bridge to specify cleavage site. nih.govresearchgate.netnih.gov |
| Pab1p | Rna15 | Poly(A) binding protein that interacts with Rna15 to control poly(A) tail length. nih.govnih.gov |
| Pap1p | (Recruited by 3'-end processing complex) | Poly(A) polymerase responsible for adding the poly(A) tail; its function is dependent on the prior cleavage event mediated by the Rna15-containing CFIA complex. nih.govresearchgate.net |
Impact on Poly(A) Tail Length Regulation
The this compound (Rna15p) is a critical component of the Cleavage Factor IA (CFIA) complex in Saccharomyces cerevisiae, which plays an essential role in the 3'-end processing of messenger RNA (mRNA) precursors. This process, involving the cleavage of the pre-mRNA and the subsequent addition of a polyadenosine (poly(A)) tail, is fundamental for mRNA stability, nuclear export, and translation efficiency. Rna15p's involvement in regulating the length of the poly(A) tail is intrinsically linked to its function in the selection of the polyadenylation site.
Mutations in the RNA15 gene can lead to defects in polyadenylation, resulting in transcripts with shorter poly(A) tails that are rapidly deadenylated. nih.govnih.gov This suggests that Rna15p is crucial for the proper control of poly(A) tail synthesis. nih.gov The regulation of poly(A) tail length is a complex process involving multiple factors. In yeast, while the poly(A)-binding proteins Nab2p and Pab1p are the primary regulators, the cleavage and polyadenylation factor (CPF) complex, in conjunction with CFIA (which includes Rna15p), also contributes to limiting poly(A) tail synthesis, particularly when the primary PABPs are absent. nih.gov
Rna15p contains a single RNA Recognition Motif (RRM) which is responsible for its interaction with RNA. nih.govnih.govnih.gov However, Rna15p alone does not exhibit strong sequence specificity. nih.govucl.ac.uk Its specific binding to the A-rich positioning element upstream of the cleavage site is dependent on its interaction with other proteins within the CFIA complex, namely Hrp1 and Rna14. nih.govresearchgate.net Hrp1 binds to a downstream UA-rich element, and Rna14 is thought to act as a bridge, tethering Rna15p to the A-rich sequence. nih.govresearchgate.net This precise positioning of the CFIA complex is a prerequisite for accurate cleavage and subsequent polyadenylation, thereby influencing the final length of the poly(A) tail.
Disruptions in this intricate network can lead to aberrant polyadenylation. For instance, thermosensitive mutations in the RNA15 locus result in "defocused polyadenylation," where the cleavage site selection becomes less precise. nih.gov This can lead to the preferential use of more distal poly(A) sites, altering the 3' untranslated region (3'-UTR) and potentially affecting mRNA stability and translation. nih.gov
| Factor | Role in Poly(A) Tail Length Regulation | Interaction with RNA15 |
|---|---|---|
| Hrp1 | Binds to the UA-rich element downstream of the cleavage site, anchoring the CFIA complex. nih.govresearchgate.net | Forms a complex with Rna15p and Rna14p, essential for Rna15p's specific binding to the A-rich element. nih.govresearchgate.net |
| Rna14 | Acts as a bridging protein between Rna15p and Hrp1. nih.govresearchgate.net | Mediates the interaction that tethers Rna15p to the polyadenylation signal. nih.govresearchgate.net |
| Nab2p/Pab1p | Primary regulators of poly(A) tail length in yeast. nih.gov | Their absence reveals a role for the CPF/CFIA complexes in limiting tail synthesis. nih.gov |
Contributions to Transcriptional Termination
The process of 3'-end formation, in which Rna15p is a key player, is tightly coupled to the termination of transcription by RNA polymerase II (Pol II). The recognition of polyadenylation signals by the CFIA complex, including Rna15p, is a crucial signal for the transcription machinery to cease elongation and dissociate from the DNA template.
Rna15p, as part of the CFIA complex, is required for the endonucleolytic cleavage of the nascent pre-mRNA. uniprot.org This cleavage event is thought to be a prerequisite for transcriptional termination. nih.gov The CFIA complex, along with other factors, recognizes specific sequence elements in the 3'-UTR of the transcript. nih.gov While the exact binding specificity of Rna15p has been a subject of debate, it is understood to have a preference for GU-rich or A-rich sequences, depending on the context and interacting partners. ucl.ac.ukuniprot.orgnih.gov
The current model suggests that the recruitment of the 3'-end processing machinery, including Rna15p, to the transcribing Pol II is a critical step in initiating termination. This recruitment is facilitated by interactions with the C-terminal domain (CTD) of the largest subunit of Pol II. Once bound to the nascent RNA, the CFIA complex, in concert with the CPF complex, carries out the cleavage reaction. This cleavage of the transcript is believed to expose a free 5' end on the downstream RNA fragment still associated with Pol II, which is then targeted by exonucleases that degrade the remaining transcript and promote the dissociation of the polymerase.
Interestingly, Rna15p's role in termination may also involve competition with other RNA-binding proteins. For instance, it has been proposed that Rna15p competes with Npl3 for binding to the nascent RNA. The phosphorylation of Npl3 by the kinase CK2 is thought to favor the binding of Rna15p to its target A/U-rich sequences, thereby promoting the assembly of the termination complex. researchgate.net
Involvement in Gene Looping and Genome Stability
Recent research has uncovered a role for Rna15p and the 3'-end processing machinery in higher-order chromatin organization, specifically in the formation of "gene loops." Gene looping brings the promoter and terminator regions of a gene into close physical proximity, a configuration that is thought to facilitate transcriptional regulation and the recycling of Pol II.
Studies in budding yeast have shown that the formation of stable gene loops during activated transcription is dependent on the interaction between transcription initiation and termination factors. nih.gov The general transcription factor TFIIB has been found to cross-link to both the promoter and the terminator regions of actively transcribed genes that are in a looped conformation. nih.gov Crucially, the presence of TFIIB at the terminator is dependent on Rna15p. nih.gov Further evidence for this connection comes from co-immunoprecipitation experiments that revealed a physical interaction between Rna15p and TFIIB. nih.gov This suggests a model where activators facilitate gene looping through their interaction with TFIIB, which in turn is linked to the termination complex via Rna15p.
Beyond its role in gene looping, Rna15p and the CFIA complex have been implicated in the maintenance of genome stability. The process of transcription itself can pose a threat to genome integrity, for example, through the formation of R-loops (stable DNA-RNA hybrids) or by collisions between the transcription and replication machineries. Proper and efficient transcription termination is therefore crucial to mitigate these risks.
| Process | Role of RNA15 | Key Interacting Partners |
|---|---|---|
| Gene Looping | Required for the presence of TFIIB at the terminator region, facilitating the loop structure. nih.gov | TFIIB nih.gov |
| Genome Stability | Contributes to genome stability by ensuring efficient transcription termination, which prevents read-through transcription and the formation of potentially harmful R-loops. yeastgenome.orgmdpi.com | Components of the CFIA and CPF complexes |
Regulation of Rna15 Protein Activity and Expression
Transcriptional Regulation of RNA15 Gene
While the expression of the RNA15 gene is sometimes described as constitutive, providing a steady supply of the protein, its recruitment and functional context are subject to significant transcriptional co-regulation. ontosight.ai This regulation links the 3'-end processing machinery directly to the sites of active transcription.
Research has uncovered a key interaction between Rna15p and the transcriptional coactivator Sub1. This interaction facilitates the recruitment of Rna15p to the promoters and transcribed regions of genes, physically coupling the acts of transcription and mRNA processing. researchgate.net This model is supported by chromatin immunoprecipitation (ChIP) assays showing that both Sub1 and Rna15 are present at the 5' promoter regions and along the coding sequences of active genes.
Furthermore, the regulation of Rna15p's function is genetically intertwined with factors that modify the C-terminal domain (CTD) of RNA polymerase II (RNAP II). Genetic interactions have been observed between SUB1 and genes encoding the CTD kinase Kin28 and the CTD phosphatase Fcp1. This suggests that the phosphorylation state of the RNAP II CTD, a key orchestrator of the transcription cycle, influences the function and likely the recruitment of the Rna15p-containing complexes.
The general structure of S. cerevisiae promoters, which include elements like the upstream activating sequence (UAS) and the TATA box, provides the framework for this regulation. mdpi.com While specific transcription factors that directly bind the RNA15 promoter for its basal expression are not fully elucidated, its functional regulation is clearly integrated with the broader transcriptional machinery. Studies have implicated the general transcription factor TFIIB in stabilizing "gene loops" through interactions with termination complexes that include Rna15p, physically linking the promoter and terminator regions to enhance transcriptional efficiency. sdbonline.org
Post-Translational Modifications and their Functional Implications
Post-translational modifications (PTMs) are critical for increasing the functional diversity of the proteome by regulating protein activity, localization, and molecular interactions. thermofisher.commdpi.com While direct, extensive PTM mapping on S. cerevisiae Rna15p is not broadly documented in current literature, analysis of its mammalian orthologue, CstF-64, and other associated 3'-end processing factors reveals that this class of proteins is heavily modified. nih.gov These modifications, including phosphorylation and ubiquitination, are thought to be key regulatory switches. thermofisher.comnih.gov
Phosphorylation is a common and well-studied PTM that plays a critical role in regulating numerous cellular processes by altering protein conformation and interaction affinities. thermofisher.com The mammalian orthologue of Rna15p, CstF-64, has long been suspected to be regulated by phosphorylation, with different migrating forms observed in electrophoretic studies. nih.gov Proteomic analyses of human cell nuclei have identified phosphorylation sites on multiple subunits of the cleavage and polyadenylation machinery, suggesting this is a widespread regulatory mechanism. nih.gov
In yeast, other proteins within the 3'-end processing and transcription termination machinery are known to be regulated by PTMs. For example, Pap1, the poly(A) polymerase, undergoes both phosphorylation and ubiquitination in a cell-cycle-dependent manner, with modifications peaking at the S/G2 phase. nih.gov This dynamic modification suggests a mechanism for coordinating mRNA maturation with cell cycle progression. Given the tight functional and physical association between Rna15p and other components of the cleavage and polyadenylation factor (CPF) complex, it is highly probable that Rna15p is also a target of such regulatory PTMs to fine-tune its activity. ontosight.ai
The table below summarizes key PTMs identified on factors closely related to Rna15p, illustrating the potential regulatory landscape.
| Protein/Orthologue | Modification Type | Observed/Inferred Functional Implication | Reference |
|---|---|---|---|
| CstF-64 (Human Orthologue of Rna15p) | Phosphorylation | Suspected to regulate activity; differently migrating forms detected, suggesting modification. | nih.gov |
| Pap1 (Yeast Poly(A) Polymerase) | Phosphorylation | Occurs in a cell cycle-dependent manner (peaks at S/G2), suggesting a role in coordinating mRNA maturation with cell division. | nih.gov |
| Pap1 (Yeast Poly(A) Polymerase) | Ubiquitination | Also occurs at the S/G2 transition, often linked to protein turnover or activity modulation. | nih.gov |
| Mammalian 3' Cleavage Factors (General) | Acetylation, Sumoylation, Methylation | These modifications are found across the complex, suggesting roles in regulating protein-protein interactions, stability, and enzymatic activity. | nih.gov |
Allosteric Regulation within Protein Complexes
A primary mechanism for regulating Rna15p activity is through allosteric control, where its function is modulated by binding to other proteins within the Cleavage Factor IA (CF IA) complex. nih.govsdbonline.org Rna15p in isolation exhibits weak and non-specific affinity for RNA. nih.gov Its full RNA-binding capability is "activated" only upon assembly into a larger complex, a hallmark of allosteric regulation. nih.gov
The most critical interaction is with the Rna14 protein. The formation of the Rna14-Rna15 heterodimer is essential for high-affinity RNA binding. nih.govoup.com This assembly is thought to induce a conformational change in one or both proteins, creating a fully functional and extended RNA-binding interface that is otherwise unavailable. nih.gov This Rna14-Rna15 sub-complex can further associate to form a larger tetrameric structure, suggesting additional layers of regulation through changes in quaternary structure. nih.govoup.com
The specificity of Rna15p for its target RNA sequence is further refined by interactions with other proteins. The CF IA complex, composed of Rna14, Rna15, Pcf11, and Clp1, works in concert with the Hrp1 protein (also known as Nab4). sdbonline.orgyeastgenome.org Hrp1 binds to an "enhancer" RNA element adjacent to the A-rich sequence recognized by Rna15p. sdbonline.orgnih.gov Rna14 acts as a molecular bridge, stabilizing the interaction between Rna15p and Hrp1, which precisely positions Rna15p on its correct binding site. sdbonline.orgnih.gov This cooperative assembly, involving multiple protein-protein and protein-RNA contacts, ensures the accurate and efficient recognition of 3'-end processing signals. nih.gov Mutations in the protein-protein contact surfaces between Rna15 and Hrp1 have been shown to disrupt 3'-end processing, confirming the functional importance of this allosterically regulated organization. nih.gov
The table below details the key protein interactions that allosterically regulate Rna15p.
| Interacting Protein | Complex | Allosteric Effect on RNA15 Protein | Reference |
|---|---|---|---|
| Rna14 | CF IA | Induces a conformational change in Rna15p that dramatically increases its RNA-binding affinity and activity. Essential for function. | nih.govoup.com |
| Hrp1 | CF IA / CF IB | Cooperatively binds to an adjacent RNA element; interaction is stabilized by Rna14 and helps position Rna15p for specific RNA recognition. | sdbonline.orgnih.gov |
| Pcf11 | CF IA | Acts as a scaffold protein within CF IA, interacting with Rna14, Rna15, and Clp1 to organize the complex and link it to the RNAP II CTD. | sdbonline.orgoup.com |
| Clp1 | CF IA | A core component of CF IA, its interaction with Pcf11 is crucial for the overall integrity and function of the complex containing Rna15p. | oup.com |
Rna15 Protein in Biological Processes and Pathways
Coordination of mRNA Processing Events
The maturation of mRNA is a complex series of events that includes 5' capping, splicing (the removal of introns), and 3'-end cleavage and polyadenylation. These processes are tightly coordinated to ensure the production of a functional mRNA molecule. researchgate.net Rna15p, as a core subunit of the CFIA complex, is integral to this coordination, particularly in the final stages of mRNA maturation. uniprot.orgnih.gov
CFIA, which includes Rna15p, Rna14p, Pcf11p, and Clp1p, is responsible for recognizing specific sequences in the 3'-untranslated region (3'-UTR) of the pre-mRNA that signal for cleavage and polyadenylation. nih.govnih.gov Rna15p, in conjunction with another protein called Hrp1, recognizes specific sequence elements near the polyadenylation site. nih.gov While Hrp1 binds to a UA-rich efficiency element, Rna15p's interaction is with an A-rich positioning element. nih.govnih.gov Interestingly, Rna15p's ability to specifically recognize this A-rich sequence is dependent on its association with Rna14p and Hrp1, highlighting a coordinated effort in signal recognition. nih.gov This precise recognition is crucial for determining the exact location of the cleavage and subsequent polyadenylation, which in turn can affect the stability and translational efficiency of the mRNA. nih.gov
Structural studies have revealed that Rna15p has a preference for GU-containing RNA sequences. nih.govoup.com The interaction between the RRM of Rna15p and the RNA is a key determinant for poly(A) site selection. ucl.ac.uk The assembly of the Rna14-Rna15 complex is a prerequisite for this RNA binding to occur, demonstrating a hierarchical assembly and activation mechanism within the 3'-end processing machinery. nih.gov Furthermore, the interaction between Rna15p and Hrp1 is facilitated by novel protein-protein contacts that help to structurally organize the ribonucleoprotein (RNP) complex for accurate signal recognition. nih.gov Mutations that disrupt these interactions lead to defects in 3'-end processing. nih.gov
The following table summarizes the key protein-protein and protein-RNA interactions involving Rna15p in the coordination of mRNA processing.
| Interacting Molecule | Type of Molecule | Role in Coordination |
| Rna14p | Protein | Forms a heterodimer with Rna15p, which is essential for RNA binding. nih.gov Stabilizes the association of Rna15p and Hrp1 on the RNA. nih.gov |
| Hrp1 | Protein | Binds to the UA-rich efficiency element and, in complex with Rna14p, enables Rna15p to specifically bind the A-rich positioning element. nih.govnih.gov |
| Pcf11p | Protein | A component of the CFIA complex that interacts with Rna14p and Rna15p. sdbonline.org It is essential for both cleavage and the subsequent termination of transcription. nih.gov |
| Clp1p | Protein | A subunit of the CFIA complex. nih.gov |
| A-rich element | RNA | The specific sequence in the pre-mRNA recognized and bound by Rna15p, determining the cleavage site. nih.gov |
| Pab1p | Protein | Interacts with Rna15p and is involved in controlling the length of the poly(A) tail. nih.govnih.gov |
Coupling of RNA Processing with Transcription
The processes of transcription and mRNA processing are not independent events but are tightly coupled. embopress.org This coupling ensures that the nascent pre-mRNA is correctly modified as it is being synthesized by RNA Polymerase II (Pol II). researchgate.net The C-terminal domain (CTD) of the largest subunit of RNA Pol II serves as a scaffold for the recruitment and assembly of various processing factors. embopress.orgnih.gov
Rna15p, along with other 3'-end processing factors, is recruited to the transcription machinery. embopress.org Chromatin immunoprecipitation (ChIP) assays have shown that Rna15p is present not only at the 3' ends of genes, where its primary function lies, but also at the promoter regions and along the length of transcribed genes. embopress.orgembopress.org This suggests that Rna15p travels with the elongating RNA Pol II complex from the very beginning of transcription. embopress.org
The physical association of CFIA components, including Rna15p, with the CTD of RNA Pol II is crucial for this coupling. ucl.ac.uk Specifically, the Pcf11p subunit of CFIA has been shown to interact directly with the phosphorylated CTD. ucl.ac.uk This interaction is thought to be a key link between the transcription and 3'-end processing machineries.
A critical outcome of this coupling is the termination of transcription. The cleavage of the pre-mRNA at the poly(A) site by the CFIA complex is a prerequisite for the termination of transcription by RNA Pol II. sdbonline.orgnih.gov Mutations in the cleavage factors Rna14p, Rna15p, and Pcf11p not only disrupt 3'-end processing but also lead to a failure in transcription termination. sdbonline.orgnih.govscilit.com This indicates that the act of cleavage itself signals to the polymerase to dissociate from the DNA template. The exonuclease Rat1 is then thought to degrade the remaining nascent RNA, contributing to the termination process in what is known as the "torpedo" model. researchgate.net Interestingly, Rat1's function is also linked to the recruitment of 3'-end processing factors like Pcf11 and Rna15. researchgate.net
Regulation of mRNA Stability and Translation
Rna15p plays a significant role in determining the stability of mRNA molecules and influencing their translation. yeastgenome.orgbiologists.com The 3'-end processing, in which Rna15p is a key player, is fundamental to mRNA stability. The addition of the poly(A) tail protects the mRNA from degradation by exonucleases. tandfonline.com Temperature-sensitive mutations in the RNA15 gene lead to a rapid degradation of mRNAs and a shortening of their poly(A) tails at the non-permissive temperature. nih.govbiologists.comtandfonline.com This suggests that a primary defect in 3'-end processing due to a faulty Rna15p results in mRNAs that are more susceptible to decay. nih.gov
The length of the poly(A) tail is a critical determinant of both mRNA stability and translational efficiency. Rna15p is involved in controlling this length. It interacts with the poly(A)-binding protein, Pab1p, which is a major factor in both the nucleus and the cytoplasm that binds to poly(A) tails. nih.govnih.gov This interaction suggests that Pab1p is part of the 3'-end processing complex and helps to regulate the length of the poly(A) tail as it is being synthesized. nih.govnih.gov
While Rna15p is primarily a nuclear protein, its partner protein, Rna14p, is found in both the nucleus and the cytoplasm. biologists.com This has led to speculation that Rna14p might have a more direct role in the cytoplasmic regulation of mRNA stability, but the established function of the Rna14p-Rna15p complex is in the nuclear processing that predetermines the mRNA's fate in the cytoplasm. biologists.com
The regulation of translation is also linked to the 3'-UTR of an mRNA, the very region that is defined by the action of Rna15p and the 3'-end processing machinery. nih.gov The 3'-UTR can contain regulatory elements that influence translation initiation. creative-diagnostics.com By determining the endpoint of the transcript, Rna15p's function in alternative polyadenylation can include or exclude such regulatory sequences, thereby modulating the translational output of a gene. nih.gov
Implications for Transcriptome Diversity
The transcriptome is the complete set of RNA transcripts in a cell, and its diversity is a major contributor to the complexity of an organism. units.it One of the key mechanisms for generating transcriptome diversity is alternative polyadenylation (APA). tandfonline.comnih.gov APA allows a single gene to produce multiple mRNA isoforms with different 3'-UTRs. nih.gov This can have profound consequences for gene expression, as the 3'-UTR contains regulatory elements that control mRNA stability, localization, and translation. nih.gov
Rna15p is central to the process of APA. By recognizing and directing cleavage at different polyadenylation signals within a pre-mRNA, the 3'-end processing machinery, including Rna15p, can generate these different mRNA isoforms. nih.govucl.ac.uk The selection between alternative poly(A) sites is a regulated process, allowing cells to fine-tune gene expression in response to different developmental or environmental cues. tandfonline.com
Research has shown that deleting the RRM domain of Rna15p affects the expression of over 100 genes in S. cerevisiae and significantly alters the 3'-UTRs of many mRNAs. ucl.ac.uk This global analysis highlights the widespread impact of Rna15p's RNA-binding activity on the transcriptome. ucl.ac.uk The ability of Rna15p and the CFIA complex to select among multiple potential polyadenylation sites is therefore a critical layer of gene regulation that expands the coding and regulatory potential of the genome. nih.govucl.ac.uk This diversification of the transcriptome through APA is analogous to how alternative splicing creates protein diversity. researchgate.net
Advanced Research Methodologies and Experimental Approaches for Studying Rna15 Protein
Recombinant Protein Expression and Purification Strategies
The production of pure and active RNA15 protein is fundamental for in vitro studies. Recombinant expression in Escherichia coli is a common strategy, often utilizing expression vectors like pETDuet-1 for co-expression with its binding partner, Rna14. oup.com This co-expression can enhance the stability and solubility of the resulting protein complex. oup.com
Purification typically involves a multi-step chromatographic process. Affinity tags, such as a hexa-histidine (His6) tag, are frequently engineered into the recombinant protein to facilitate initial capture via immobilized metal affinity chromatography (IMAC). oup.commdpi.comamericanpharmaceuticalreview.com This is often followed by additional purification steps like ion-exchange and gel-filtration chromatography to achieve a high degree of homogeneity. oup.com
Challenges in recombinant protein production, such as the formation of insoluble inclusion bodies, can be addressed by optimizing expression conditions. nih.govvwr.com Strategies include expressing the protein at lower temperatures or using low-copy-number vectors to reduce the rate of protein synthesis, thereby promoting proper folding. nih.gov The use of solubility-enhancing tags is another approach to improve the yield of soluble, active protein. nih.gov
Table 1: Strategies for Recombinant this compound Expression and Purification
| Strategy | Description | Purpose | Reference(s) |
| Co-expression | Simultaneous expression of RNA15 with its interacting partner, Rna14, in the same host cell. | To enhance the stability and solubility of the Rna14-Rna15 complex. | oup.com |
| Affinity Tagging | Fusing a tag (e.g., His6-tag) to the N- or C-terminus of the recombinant protein. | To enable efficient purification using affinity chromatography. | oup.commdpi.comamericanpharmaceuticalreview.com |
| Multi-step Chromatography | Employing a combination of chromatographic techniques such as IMAC, ion-exchange, and gel filtration. | To achieve high purity of the recombinant protein. | oup.com |
| Low-Temperature Expression | Inducing protein expression at reduced temperatures. | To slow down protein synthesis and facilitate correct protein folding, thereby increasing solubility. | nih.gov |
| Low-Copy-Number Vectors | Using plasmids that are maintained at a low number per cell. | To achieve a lower, more controlled level of protein expression, which can improve solubility. | nih.gov |
| Solubility-Enhancing Tags | Fusing the target protein to a highly soluble protein tag. | To increase the overall solubility of the recombinant protein. | nih.gov |
In vitro Reconstitution of RNA Processing Complexes
A powerful approach to understanding the function of RNA15 is the in vitro reconstitution of the multi-subunit complexes involved in pre-mRNA 3'-end processing. sdbonline.orgpnas.org This technique involves combining individually purified recombinant proteins to assemble functional complexes. pnas.org
Studies have successfully reconstituted the cleavage and polyadenylation activities of yeast cleavage factor I (CF I) by mixing five purified recombinant subunits: Rna14, Rna15, Pcf11, Clp1, and Hrp1. sdbonline.orgpnas.org These reconstituted complexes are then used in in vitro processing assays with a model pre-mRNA substrate to assess their activity. pnas.org The ability to form a functional complex from individual components provides definitive evidence for the subunit composition and allows for the dissection of the role of each protein, including RNA15. pnas.org
In vitro reconstitution has been crucial in demonstrating that the Rna14-Rna15 complex is a core component of CF IA and that its assembly is a prerequisite for RNA binding. oup.com Furthermore, these experiments have shown that while the human orthologs of Rna14 and Rna15 are CstF-77 and CstF-64, their interaction with other factors like CF II may differ from their yeast counterparts. biorxiv.org
Biochemical Assays for RNA-Protein and Protein-Protein Interactions
A suite of biochemical assays is employed to characterize the molecular interactions of RNA15 with both RNA and other proteins. These assays provide critical insights into the assembly and function of the 3'-end processing machinery.
UV Cross-linking and Affinity Chromatography
UV cross-linking is a widely used technique to identify direct interactions between RNA15 and RNA. oup.comnih.govnih.gov In this method, a radiolabeled RNA probe is incubated with the protein or protein complex, and then exposed to UV light, which induces the formation of covalent bonds between the interacting molecules. nih.govnih.gov The cross-linked products are then analyzed by SDS-PAGE and autoradiography to identify the proteins that are in close proximity to the RNA. nih.govahajournals.org This method has been instrumental in demonstrating that Rna15, along with Hrp1, directly contacts the pre-mRNA substrate. nih.gov UV cross-linking experiments have also shown that the efficiency of Rna15 cross-linking to RNA is significantly enhanced when it is in a complex with Rna14. nih.gov
Affinity chromatography is another valuable tool for studying RNA-protein interactions. oup.comnih.gov In this assay, a specific RNA sequence, such as a polyuridylic acid sequence, is immobilized on a solid support. oup.comnih.gov A protein mixture is then passed over the support, and proteins that bind to the RNA are retained and can be subsequently eluted and identified. This method has been used to demonstrate the RNA-binding activity of Rna15. oup.comnih.gov
Surface Plasmon Resonance (SPR) and Gel Retardation Assays
Surface Plasmon Resonance (SPR) is a label-free, real-time technique used to quantitatively measure the kinetics and affinity of molecular interactions. nih.govfrontiersin.orgcreativebiomart.netcriver.com In the context of RNA15, SPR has been used to investigate its interaction with RNA. nih.gov An RNA oligonucleotide is immobilized on a sensor chip, and the binding of RNA15 is monitored by changes in the refractive index at the chip surface. nih.govcreativebiomart.net This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD). criver.com SPR studies have revealed that the Rna14-Rna15 complex binds to RNA with a higher affinity than RNA15 alone. nih.gov
Gel retardation assays, also known as electrophoretic mobility shift assays (EMSAs), are used to detect RNA-protein complexes based on their altered migration through a non-denaturing gel compared to free RNA. nih.gov A radiolabeled RNA probe is incubated with increasing concentrations of the protein of interest, and the formation of a slower-migrating complex indicates binding. nih.gov This technique has been used in conjunction with SPR and UV cross-linking to confirm the RNA-binding properties of RNA15 and the Rna14-Rna15 complex. nih.gov
Pull-down and Co-immunoprecipitation Experiments
Pull-down assays and co-immunoprecipitation (co-IP) are fundamental techniques for identifying and confirming protein-protein interactions. thermofisher.comnih.govcreative-proteomics.com In a pull-down assay, a "bait" protein, such as a His-tagged Rna14, is immobilized on a resin. pnas.org A cell lysate or a solution containing a potential "prey" protein, like RNA15, is then passed over the resin. If the prey protein interacts with the bait, it will be "pulled down" and can be detected by methods like Western blotting. creative-proteomics.compnas.org This approach has been used to show the direct interaction between different fragments of Hrp1 and Rna14. pnas.org
Co-immunoprecipitation is a similar technique used to study protein interactions within a cell lysate. thermofisher.comthermofisher.com An antibody specific to a target protein (e.g., Rna14) is used to precipitate the target protein from the lysate. thermofisher.com Any proteins that are in a complex with the target protein will also be precipitated and can be identified by Western blotting. thermofisher.com These methods have been crucial in mapping the interaction network within the CF I complex, for instance, showing that Pcf11 interacts with Rna14 and Rna15. sdbonline.org
Yeast Two-Hybrid and Genetic Screens
The yeast two-hybrid (Y2H) system is a powerful genetic method for discovering novel protein-protein interactions in vivo. nih.govwikipedia.org In this system, a "bait" protein (e.g., Rna14 or Rna15) is fused to the DNA-binding domain (DBD) of a transcription factor, while a library of potential "prey" proteins is fused to the activation domain (AD). wikipedia.org If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that activates reporter genes, allowing for the selection of interacting partners. wikipedia.org The Y2H system was instrumental in identifying Pcf11 as a protein that interacts with both Rna14 and Rna15. sdbonline.org
Genetic screens, in a broader sense, can also be employed to identify functionally related genes. For example, screens for mutants that are synthetically lethal with a known mutation in a gene like RNA15 can uncover other components of the same pathway.
Table 2: Biochemical and Genetic Assays for Studying RNA15 Interactions
| Assay Type | Principle | Application for RNA15 | Reference(s) |
| UV Cross-linking | Covalent linking of interacting RNA and protein molecules by UV irradiation. | To identify direct RNA contacts of RNA15 and the effect of complex formation on RNA binding. | oup.comnih.govnih.gov |
| Affinity Chromatography | Separation based on specific binding of a protein to an immobilized RNA ligand. | To demonstrate the general RNA-binding capacity of RNA15. | oup.comnih.gov |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of binding events by measuring changes in refractive index. | To quantify the affinity and kinetics of RNA15 and Rna14-Rna15 complex binding to RNA. | nih.gov |
| Gel Retardation Assay (EMSA) | Detection of RNA-protein complexes by their reduced mobility in a non-denaturing gel. | To qualitatively assess the RNA-binding activity of RNA15 and its complexes. | nih.gov |
| Pull-down Assay | In vitro affinity purification of a protein complex using a tagged "bait" protein. | To confirm direct interactions between RNA15 and other proteins like Rna14 and Hrp1. | pnas.org |
| Co-immunoprecipitation (Co-IP) | In vivo precipitation of a protein complex from a cell lysate using a specific antibody. | To identify proteins that associate with RNA15 within the cellular context. | sdbonline.orgthermofisher.com |
| Yeast Two-Hybrid (Y2H) | Genetic method to detect protein-protein interactions by reconstituting a transcription factor. | To identify novel protein interaction partners of RNA15, such as Pcf11. | sdbonline.orgnih.gov |
Structural Determination Techniques for Studying this compound
X-ray Crystallography
X-ray crystallography has been instrumental in providing high-resolution atomic models of the this compound, both alone and in complex with other molecules. This technique involves crystallizing the protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density and, consequently, the positions of the atoms in the protein.
Several crystal structures of the RNA15 RNA recognition motif (RRM) domain have been determined, revealing the molecular basis for its specificity for GU-rich RNA sequences. oup.com For instance, the structure of a C-terminally his-tagged Rna15 RRM domain, Rna15(P16-S103)-ht, bound to the penta-ribonucleotide GUUGU, was solved. oup.com Additionally, structures of Rna15(16-111), which has only an extra N-terminal glycine, have been determined in both the free form and bound to the same GUUGU sequence. oup.com The structure of the Rna15(P16-S103)-ht-GUUGU complex was determined using the single-wavelength anomalous dispersion (SAD) method with a seleno-methionine substituted protein. oup.com The other two structures were solved by molecular replacement. oup.com
Furthermore, the crystal structure of the Rna14-Rna15 complex has been reported, shedding light on the interaction between these two essential subunits of CF IA. nih.govnih.gov The structure shows that the C-terminal region of Rna14 interacts with the hinge region of Rna15. nih.gov Interestingly, this complex appears to function independently of the N-terminal HAT domain of Rna14. nih.gov These crystallographic studies have provided a detailed view of the protein's architecture and the specific residues involved in RNA binding and protein-protein interactions.
Interactive Table: X-ray Crystallography Data for this compound Constructs
| Construct | Bound Ligand | Resolution (Å) | PDB ID | Key Findings |
| Rna15(P16-S103)-ht | GUUGU | N/A | 2X1B | Reveals binding pocket for GU-rich RNA. oup.comresearchgate.net |
| Rna15(16-111) | None (Apo) | 1.3 | 2X1A | Provides a model of the unbound RRM domain. oup.com |
| Rna15(16-111) | GUUGU | N/A | 2X1C | Confirms the RNA binding mode observed in the tagged construct. oup.com |
| Rna14-Rna15 (K. lactis) | None | N/A | 4F1I | Shows the interaction between the C-terminus of Rna14 and the hinge region of Rna15. nih.gov |
Solution NMR Spectroscopy
Solution Nuclear Magnetic Resonance (NMR) spectroscopy has been a vital tool for studying the structure, dynamics, and interactions of the this compound in a solution state that more closely mimics its native environment. Various NMR techniques have been employed to probe different aspects of RNA15 function.
15N-1H Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a cornerstone of protein NMR. By labeling the protein with the stable isotope ¹⁵N, an HSQC experiment produces a spectrum where each peak corresponds to a specific amide proton-nitrogen pair in the protein backbone. This allows researchers to monitor changes in the chemical environment of individual amino acids upon binding to RNA or other proteins. For example, titration experiments using ¹⁵N-¹H HSQC have been used to map the RNA-binding interface of the Rna15 RRM domain. nih.govresearchgate.net Significant chemical shift perturbations were observed for specific residues upon the addition of a UGUUGU ribo-oligonucleotide, identifying the key amino acids involved in RNA recognition. nih.govresearchgate.net
Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) has enabled the study of large protein complexes involving RNA15 that would otherwise be intractable by conventional NMR methods. pnas.org This technique focuses on the signals from methyl groups of isoleucine, leucine, and valine residues, which have favorable relaxation properties in large molecules. Methyl-TROSY was used to investigate the interaction between Hrp1 and the Rna14–Rna15 heterodimer, revealing the interface on Hrp1 responsible for recruiting Rna14. pnas.orgpnas.org
Residual Dipolar Couplings (RDCs) provide long-range structural information by measuring the partial alignment of a molecule in a liquid crystal medium. RDCs were used in the determination of the NMR structure of the ternary complex containing the RRM domains of Hrp1 and Rna15 bound to their cognate RNA elements. nih.gov
Paramagnetic Relaxation Enhancement (PRE) is another technique that provides distance restraints for structure determination. By attaching a paramagnetic spin label to a specific site on the protein, PRE experiments can measure the distances to other nuclei. This method was also employed in the structural determination of the Hrp1-Rna15-RNA ternary complex. nih.gov
These NMR studies have provided a dynamic view of the this compound, complementing the static pictures obtained from X-ray crystallography and revealing crucial details about its conformational flexibility and interactions in solution. nih.govpnas.orgpnas.orgnih.gov
Analytical Ultracentrifugation and Transmission Electron Microscopy
Analytical ultracentrifugation (AUC) and transmission electron microscopy (TEM) are powerful biophysical techniques that have provided valuable information about the size, shape, and assembly of the this compound and its complexes. nih.gov
Analytical Ultracentrifugation (AUC) measures the sedimentation of molecules in a centrifugal field, providing data on their hydrodynamic properties, such as molecular weight and shape. beckman.complos.org Both sedimentation velocity and sedimentation equilibrium experiments have been used to study the Rna14–Rna15 complex. nih.gov These studies revealed that Rna14 and Rna15 form a tight heterodimer, and that these heterodimers can further self-associate to form an A₂B₂ tetramer with a molecular weight of approximately 230,000 Da. nih.govnih.gov The data also indicated that the heterodimers are in a rapid equilibrium with the more extended tetramers. nih.govnih.gov
Together, AUC and TEM have provided a comprehensive picture of the quaternary structure and assembly of the Rna14-Rna15 complex, demonstrating how these proteins come together to form a functional unit. nih.gov
Interactive Table: Hydrodynamic and Structural Properties of RNA15 and its Complexes
| Technique | Sample | Key Finding | Reference |
| Analytical Ultracentrifugation | Rna14-Rna15 complex | Forms a heterodimer that can further associate into a 230 kDa tetramer. nih.govnih.gov | nih.govnih.gov |
| Transmission Electron Microscopy | Rna14-Rna15 complex | The complex has a kinked, rod-shaped structure and can self-associate. nih.govnih.gov | nih.govnih.gov |
| Cryo-Electron Microscopy | N-RNA15 condensates | Forms semi-regular spherical structures ranging from 300 to 700 nm in size. biorxiv.org | biorxiv.org |
Genetic Manipulation and Functional Studies in Model Organisms
The functional roles of the this compound have been extensively investigated in the model organism Saccharomyces cerevisiae through genetic manipulation, particularly through the use of temperature-sensitive mutants. These approaches have been crucial for dissecting the in vivo functions of RNA15 in mRNA 3'-end processing and stability.
Temperature-Sensitive Mutants (e.g., rna15 alleles)
Temperature-sensitive (ts) mutants are invaluable tools for studying essential genes like RNA15. These mutants carry alleles of a gene that produce a functional protein at a permissive temperature (e.g., 25°C) but a non-functional or unstable protein at a restrictive temperature (e.g., 37°C). biologists.comresearchgate.net This conditional phenotype allows researchers to study the effects of losing the protein's function by simply shifting the temperature. researchgate.net
Functional studies using these mutants have revealed important genetic interactions. For instance, the lethality of a double temperature-sensitive mutant, rna14-rna15, at the permissive temperature suggests a close functional and likely physical interaction between the RNA14 and RNA15 proteins. biologists.com Furthermore, overexpression of the wild-type RNA15 gene on a multicopy plasmid can suppress the temperature-sensitive phenotype of rna14 mutants, and vice versa, providing further evidence for their interaction. tandfonline.com The rna15-2 mutant has also been used in in vitro complementation assays, where extracts from this strain are deficient in polyadenylation but can be rescued by the addition of extracts from a different mutant strain or by recombinant this compound. pnas.org These genetic studies, in concert with biochemical and structural analyses, have been fundamental to our understanding of the role of RNA15 within the larger context of the mRNA 3'-end processing machinery. biologists.comtandfonline.compnas.orgoup.com
Interactive Table: Phenotypes and Interactions of rna15 Temperature-Sensitive Alleles
| Allele | Phenotype at Restrictive Temperature | Genetic Interactions | Key Findings |
| rna15-1 | Reduced mRNA stability, shortened poly(A) tails, cell lethality. biologists.comtandfonline.com | Synthetic lethality with rna14-1. pnas.org Suppression of ts phenotype by multicopy RNA14. tandfonline.com | RNA15 is essential for mRNA 3'-end processing and interacts with RNA14. biologists.comtandfonline.com |
| rna15-2 | Defective in vitro polyadenylation, shortened poly(A) tails, reduced mRNA levels. pnas.orgoup.com | Synergistic lethality with thermosensitive PCF11 alleles. sdbonline.org | RNA15 is a core component of the cleavage and polyadenylation machinery. pnas.org |
Gene Knockout/Deletion Studies
Deletion of the RNA recognition motif (RRM) of the this compound leads to significant impacts on gene expression. A global analysis using RNA sequencing (RNA-Seq) revealed that the expression of over 100 genes in S. cerevisiae is severely affected by the deletion of the Rna15 RRM. ucl.ac.uk This highlights the critical role of the RNA-binding capacity of Rna15 in proper gene regulation. Furthermore, these deletion mutants exhibit noticeable growth defects, underscoring the protein's importance for normal cellular function. ucl.ac.uk
Interestingly, while in vitro assays consistently demonstrate that the absence of functional Rna15 severely inhibits cleavage and polyadenylation, the in vivo effects on poly(A) site selection can be more nuanced. ucl.ac.uknih.gov For some constitutively expressed housekeeping genes, deletion of the RRM does not lead to significant alterations in poly(A) site selection. ucl.ac.uk However, a broader analysis of the transcriptome shows that the 3'-untranslated regions (UTRs) of a significant number of mRNAs are altered in the RRM deletion mutant compared to wild-type cells. ucl.ac.uk This suggests that while not universally catastrophic for poly(A) site choice for all genes, the Rna15 RRM is crucial for the accurate processing of a large subset of transcripts.
The lethality associated with a complete knockout of the RNA15 gene in yeast necessitates the use of conditional mutants, such as temperature-sensitive alleles, to study its function. nih.govnih.gov These mutant strains have been pivotal in demonstrating that defects in Rna15 lead to defocused polyadenylation, where the precise location of the poly(A) tail addition becomes variable. nih.govnih.gov This finding directly implicates Rna15 in ensuring the specificity of the cleavage reaction.
Site-Directed Mutagenesis and Structure-Function Analysis
Mutational analyses have identified key residues within the RNA recognition motif (RRM) of Rna15 that are essential for its interaction with RNA. ucl.ac.uk For instance, the mutation of two phenylalanine residues, F63 and F66, to alanine (B10760859) (F63,66A) was shown to disrupt the binding of Rna15 to the A-rich polyadenylation signal. nih.gov This mutant protein was unable to rescue the lethal phenotype of an RNA15 gene disruption in vivo and failed to restore 3'-end processing activity in vitro, confirming that this interaction is essential for Rna15 function. nih.gov
Beyond RNA binding, site-directed mutagenesis has been crucial in mapping the interaction surfaces between Rna15 and other proteins within the 3'-end processing machinery. nih.govpnas.org The interaction between Rna15 and Hrp1, another RNA-binding protein in the CF I complex, is mediated by specific loops on each protein. nih.gov A mutation in loop 5 of Rna15 (R87D) had a dramatic negative effect on the coupled in vitro cleavage and polyadenylation reaction. nih.gov This mutant extract was almost completely non-functional for cleavage, although it retained its polyadenylation activity, suggesting a specific role for this interaction in the cleavage step. nih.gov This finding highlights that protein-protein contacts are critical for the proper assembly and function of the processing complex. nih.gov
Similarly, the interaction between Rna15 and Rna14, which form a stable heterodimer, is essential for efficient 3'-end processing. pnas.org Mutational analysis, combined with techniques like NMR spectroscopy and pull-down assays, has helped to delineate the domains responsible for this interaction. pnas.orgpnas.org
The following table summarizes key mutations in RNA15 and their observed effects:
| Mutation | Location | Observed Effect | Reference |
|---|---|---|---|
| F63,66A | RRM | Abolishes binding to the A-rich polyadenylation signal; lethal in vivo; defective in vitro processing. | nih.gov |
| R87D | Loop 5 | Severely impairs in vitro cleavage activity; weakens the stable association of Rna15 with precursor RNA. | nih.gov |
| Deletion of RRM | RRM | Affects the expression of over 100 genes; causes growth defects; alters 3'-UTR length in a subset of genes. | ucl.ac.uk |
High-Throughput Omics Approaches
RNA Sequencing (RNA-Seq) for Transcriptional Readthrough and Poly(A) Site Analysis
RNA sequencing (RNA-Seq) has emerged as a powerful high-throughput method to globally analyze the effects of this compound dysfunction on the transcriptome. This technique allows for a comprehensive assessment of changes in gene expression, transcriptional readthrough, and poly(A) site selection in vivo.
In studies involving the deletion of the RNA recognition motif (RRM) of Rna15, RNA-Seq analysis revealed that the expression levels of over 100 genes in Saccharomyces cerevisiae were significantly impacted. ucl.ac.uk This demonstrates the widespread regulatory role of Rna15 in the yeast transcriptome. The ability to quantify transcript abundance on a global scale provides a broad view of the downstream consequences of impaired Rna15 function.
Furthermore, RNA-Seq is particularly well-suited for analyzing the 3'-untranslated regions (3'-UTRs) of mRNAs, making it an ideal tool for studying poly(A) site selection. In the Rna15 RRM deletion mutant, analysis of the sequencing data showed that the 3'-UTRs of a sample set of 40 genes were significantly different from those in wild-type cells. ucl.ac.uk This indicates that while some genes may not show altered poly(A) site usage, a substantial number of transcripts are processed differently in the absence of a fully functional Rna15, leading to changes in the length and sequence of their 3'-UTRs. ucl.ac.uk
Directional RNA-Seq, which preserves information about the strand from which an RNA molecule was transcribed, is especially valuable. It allows for the distinct analysis of sense and antisense transcripts and a more precise mapping of the 3' ends of mRNAs. ucl.ac.uk This level of detail is crucial for identifying instances of transcriptional readthrough, where RNA polymerase II continues to transcribe beyond the normal polyadenylation site. Such events can be indicative of defects in transcription termination, a process closely linked to 3'-end processing.
While in vitro assays often show a near-complete block of cleavage and polyadenylation in the absence of functional Rna15, RNA-Seq results from in vivo studies present a more complex picture. The observation that poly(A) site selection is not uniformly abolished in RRM deletion mutants suggests the existence of functional redundancy or alternative processing pathways in the cell. ucl.ac.uk This discrepancy highlights the importance of using high-throughput in vivo techniques like RNA-Seq to complement and validate findings from in vitro experiments.
Proteomics for Interactome Mapping
Proteomics, the large-scale study of proteins, offers powerful methodologies for mapping the interaction partners of a specific protein, collectively known as its interactome. For RNA15, identifying its interacting proteins is crucial for understanding its function within the complex machinery of mRNA 3'-end processing.
A primary approach for mapping protein-protein interactions is affinity purification coupled with mass spectrometry (IP-MS). nih.gov In this method, a tagged version of the protein of interest (e.g., Rna15) is expressed in cells and then selectively purified from cell lysates using an antibody that recognizes the tag. The proteins that co-purify with the bait protein are then identified by mass spectrometry. This technique has been instrumental in identifying the components of the Cleavage and Polyadenylation Factor I (CF I), which includes Rna14, Pcf11, and Clp1, in addition to Rna15 and Hrp1. researchgate.netyeastgenome.orgsdbonline.org
Further refinement of this method can distinguish between RNA-dependent and RNA-independent interactions. By treating the cell lysate with RNase before immunoprecipitation, interactions that are bridged by an RNA molecule will be disrupted. Comparing the results of IP-MS with and without RNase treatment can thus reveal the nature of the protein-protein interactions. nih.gov
Another widely used proteomics-based method for identifying binary protein interactions is the yeast two-hybrid (Y2H) system. dana-farber.org This genetic method screens a library of potential interaction partners against a bait protein. The interaction between the bait (e.g., Rna15) and a prey protein reconstitutes a functional transcription factor, leading to the expression of a reporter gene. Y2H screens have successfully identified interactions between Rna15 and other key 3'-end processing factors, such as Rna14 and Hrp1. yeastgenome.orgsdbonline.org
These high-throughput proteomics approaches have been essential in constructing a detailed map of the protein interaction network surrounding Rna15. The Saccharomyces Genome Database (SGD) compiles interaction data from various high-throughput and low-throughput experiments. For RNA15, this database lists numerous physical interactions identified through methods like affinity capture-MS, affinity capture-Western, and two-hybrid screening, confirming its association with the other CF IA subunits (Rna14, Pcf11, Clp1) and Hrp1, as well as other proteins involved in gene expression. yeastgenome.org
The following table summarizes the major known protein interactors of RNA15, which form the core of the CF I complex.
| Interacting Protein | Complex | Primary Interaction Method(s) | Reference |
|---|---|---|---|
| Rna14 | CF IA | Two-hybrid, Affinity Capture-MS/Western | yeastgenome.orgsdbonline.orgnih.gov |
| Hrp1 | CF I | Two-hybrid, Affinity Capture-MS/Western, NMR | nih.govpnas.orgyeastgenome.org |
| Pcf11 | CF IA | Two-hybrid, Affinity Capture-MS/Western | yeastgenome.orgsdbonline.org |
| Clp1 | CF IA | Affinity Capture-MS/Western | researchgate.netyeastgenome.org |
By systematically identifying the proteins that associate with Rna15, proteomics has provided a blueprint of the molecular machinery in which it operates, paving the way for more detailed functional and structural studies of the entire complex.
In vivo and In vitro Functional Assays (e.g., Cleavage and Polyadenylation Assays)
A combination of in vivo and in vitro functional assays is essential for comprehensively understanding the role of the this compound in mRNA 3'-end processing. These assays allow researchers to probe the specific molecular functions of Rna15 and the consequences of its disruption.
In Vitro Assays:
The most direct method for studying the biochemical function of Rna15 is the in vitro cleavage and polyadenylation assay. core.ac.uk In this assay, a radiolabeled pre-mRNA substrate containing a known polyadenylation signal is incubated with yeast whole-cell extracts or purified protein factors. The reaction products—the cleaved upstream fragment and the polyadenylated mRNA—are then separated by gel electrophoresis and visualized.
These assays have been critical in demonstrating the essential role of Rna15 in the cleavage step of 3'-end processing. Extracts prepared from yeast strains with temperature-sensitive mutations in the RNA15 gene (e.g., rna15-2) are defective for both cleavage and polyadenylation at the non-permissive temperature. nih.govnih.gov This defect can be rescued by the addition of purified, functional this compound, confirming that the observed deficiency is directly due to the loss of Rna15 activity. nih.gov
Furthermore, these assays can be uncoupled to study the cleavage and polyadenylation steps separately. For example, by omitting ATP and using dATP or by using specific inhibitors, the cleavage reaction can be assayed independently of polyadenylation. nih.gov This has allowed researchers to pinpoint the primary defect of certain Rna15 mutants, such as R87D, to the cleavage step itself, as this mutant extract remains competent for poly(A) addition to a pre-cleaved substrate. nih.gov
In Vivo Assays:
While in vitro assays are powerful for dissecting biochemical mechanisms, in vivo assays are necessary to understand the function of Rna15 in its natural cellular context. One key in vivo phenotype associated with rna15 mutants is a change in the selection of the polyadenylation site for specific transcripts. nih.gov This can be analyzed by techniques such as Northern blotting or RNase H mapping, which can reveal changes in the length of mRNA transcripts. nih.govnih.gov For example, mutations in RNA15 have been shown to alter the poly(A) site used for the ACT1 transcript. nih.gov
Another important in vivo consequence of defective Rna15 function is altered mRNA stability and abundance. nih.govnih.gov The steady-state levels of specific mRNAs, such as actin transcripts, are strongly decreased in rna15 thermosensitive mutants when shifted to the non-permissive temperature. sdbonline.org
Chromatin immunoprecipitation (ChIP) is another in vivo technique that has been used to study the association of Rna15 with actively transcribed genes. embopress.org These experiments have shown that Rna15 crosslinks to the 3' ends of genes, and this association is dependent on functional polyadenylation signals within the transcribed RNA and the presence of other functional processing factors like Rna14. embopress.org
Rna15 Protein in Molecular Pathogenesis Mechanistic Insights in Model Systems
Deregulation of RNA15 Protein Function and its Molecular Consequences
The primary role of RNA15 is as a subunit of the Cleavage Factor IA (CFIA) complex, which is integral to the cleavage and polyadenylation of pre-mRNAs. uniprot.orgontosight.ai Deregulation of RNA15 function, therefore, has profound effects on mRNA metabolism, leading to a cascade of molecular issues.
Mutations in the RNA15 gene can lead to the production of a dysfunctional protein. For instance, temperature-sensitive mutations in Saccharomyces cerevisiae result in a rapid reduction of mRNA stability and a shortening of the poly(A) tail, which is crucial for protecting mRNA from degradation and for efficient translation. nih.govbiologists.comnih.gov This suggests that a primary defect of RNA15 dysfunction is the loss of control over the poly(A) status of mRNAs. nih.gov
The this compound contains an RNA Recognition Motif (RRM) at its N-terminus, which is critical for its function. nih.gov Deletion or significant mutation of this RRM in S. cerevisiae severely affects the expression of over 100 genes and leads to significant changes in the 3'-untranslated regions (3'-UTRs) of many mRNAs. ucl.ac.uk This highlights the global impact of RNA15 on gene expression. Interestingly, only extensive mutations in the RRM produce noticeable growth defects, suggesting a degree of functional redundancy in the 3'-end processing machinery. ucl.ac.uk
In humans, the homolog of yeast RNA15 is RNA-binding protein 15 (RBM15). RBM15 is a key regulator of N6-methyladenosine (m6A) methylation of RNAs, a modification that influences mRNA splicing, processing, and stability. uniprot.orggenecards.org Dysregulation of RBM15 is implicated in various diseases, including cancer. For example, a chromosomal translocation fusing RBM15 with the MKL1 gene creates the RBM15-MKL1 fusion protein, which is associated with acute megakaryoblastic leukemia (AMKL). nih.govontosight.ai This fusion protein retains the RNA-binding functions of RBM15 but aberrantly regulates gene expression, disrupting normal blood cell development (hematopoiesis). ontosight.aiyale.edu Specifically, the RBM15-MKL1 fusion protein promotes leukemia by altering m6A methylation and activating the WNT signaling pathway. nih.govbiorxiv.orgashpublications.org
Table 1: Molecular Consequences of RNA15/RBM15 Deregulation
| Deregulated Aspect | Molecular Consequence | Affected Process | Model System/Context | References |
| RNA15 Function | Reduced mRNA stability, shortened poly(A) tails | mRNA metabolism | S. cerevisiae (temperature-sensitive mutants) | nih.govbiologists.comnih.gov |
| RNA15 RRM | Altered expression of numerous genes, changes in 3'-UTRs | Gene expression, 3'-end processing | S. cerevisiae | ucl.ac.uk |
| RBM15 Function | Dysregulated N6-methyladenosine (m6A) methylation | RNA splicing, processing, stability | Human cells | uniprot.orggenecards.org |
| RBM15-MKL1 Fusion | Aberrant gene regulation, activation of WNT pathway | Hematopoiesis, leukemogenesis | Human (AMKL) | nih.govontosight.aibiorxiv.orgashpublications.org |
Mechanisms Linking this compound Dysfunction to Cellular Perturbations
The molecular consequences of RNA15 dysfunction translate into significant cellular perturbations, including impacts on the stress response, cell cycle control, and the maintenance of genome stability.
Stress Response: Studies in yeast have shown that mutations in components of the 3'-end processing machinery, including RNA15, can trigger the Environmental Stress Response (ESR). oup.com This is a broad transcriptional program activated under unfavorable growth conditions. Furthermore, functional classification of essential genes required for oxidative stress tolerance in yeast identified RNA15 as playing a role, suggesting that proper RNA processing is critical for coping with cellular stress. oup.com The link between RNA processing and stress is further supported by the observation that the loss of cytosine-5 RNA methylation, a process influenced by RBM15's broader family of RNA-modifying proteins, leads to the accumulation of tRNA fragments that activate stress-response pathways. embopress.org
Cell Cycle Control: The machinery for mRNA 3'-end processing is linked to the regulation of the cell cycle. Non-coding RNAs, whose processing can be influenced by factors like RNA15, are known to regulate key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs). frontiersin.org In fission yeast, the ortholog of Rna14, a protein that directly interacts with Rna15, is required for proper cell cycle progression. researchgate.net While direct evidence linking RNA15 dysfunction to specific cell cycle defects is still emerging, the intricate connections between RNA processing and the cell cycle machinery suggest this is a critical area of impact.
Genomic Stability: There is growing evidence that proper 3'-end processing is crucial for maintaining genome integrity. In S. cerevisiae, mutations in components of the Cleavage Factor I (CFI), including rna14-1 and rna15-1, lead to sensitivity to UV light and defects in the DNA damage response (DDR). plos.org These mutants exhibit delayed activation of the DNA damage checkpoint and impaired degradation of RNA polymerase II in response to UV damage. plos.org This indicates that CFI, and by extension RNA15, plays a role in the cellular response to DNA damage. plos.org Furthermore, dysfunction in CFI leads to severe replication problems, making cell cycle checkpoints essential to prevent genetic instability. plos.orgresearchgate.net This underscores the importance of coordinating transcription termination with DNA replication to maintain a stable genome. plos.org
Studies in Cellular Models and Lower Eukaryotic Systems
Much of our understanding of RNA15 function and dysfunction comes from studies in the budding yeast, Saccharomyces cerevisiae. This simple eukaryotic model has been invaluable for dissecting the fundamental mechanisms of mRNA 3'-end processing.
In S. cerevisiae, RNA15 is a component of the Cleavage and Polyadenylation Factor I (CF I), which is essential for the cleavage and polyadenylation of mRNA 3' ends. yeastgenome.org RNA15, in a complex with Rna14 and Hrp1, specifically interacts with an A-rich element in the pre-mRNA, a crucial step for accurate processing. sdbonline.orgnih.gov Mutations that decrease RNA15's affinity for RNA are lethal in vivo and render it defective in in vitro processing assays. sdbonline.org Immunofluorescence studies have shown that in yeast, the this compound is localized to the nucleus, consistent with its role in nuclear RNA processing. biologists.comresearchgate.net
Human cell lines have also been instrumental in studying the role of the human homolog, RBM15. proteinatlas.org In human cells, RBM15 is part of the m6A methyltransferase complex and plays a critical role in recruiting this complex to target mRNAs. biorxiv.orgfrontiersin.org Overexpression of RBM15 in hematopoietic cells can prevent myeloid differentiation, while its inhibition enhances it. yale.edu
The study of the RBM15-MKL1 fusion protein, often found in acute megakaryoblastic leukemia (AMKL), has provided significant insights into its pathogenic role. ontosight.aibiorxiv.org In murine models, the Rbm15-Mkl1 fusion protein interacts with the Setd1b histone H3-Lys4 methyltransferase, leading to altered epigenetic regulation and enhanced cell proliferation. plos.org This interaction is dependent on the SPOC domain of Rbm15 and is required for cytokine-independent cell growth, a hallmark of cancer. plos.org Studies using murine AMKL cells treated with a METTL3 inhibitor (which blocks m6A methylation) have shown that the m6A writer complex and the WNT signaling pathway are essential for the leukemia driven by the RBM15-MKL1 fusion. nih.govbiorxiv.org
Table 2: Key Research Findings on RNA15/RBM15 in Model Systems
| Model System | Key Finding | Significance | References |
| S. cerevisiae | RNA15 is an essential nuclear protein and a component of the CFIA complex required for mRNA 3'-end processing. | Elucidated the fundamental role of RNA15 in gene expression. | biologists.comresearchgate.netyeastgenome.org |
| S. cerevisiae | The RNA15-Rna14-Hrp1 complex recognizes specific RNA sequences for accurate cleavage. | Revealed the mechanism of target recognition by the processing machinery. | sdbonline.orgnih.gov |
| Human Cell Lines | RBM15 is part of the m6A methyltransferase complex and regulates hematopoietic differentiation. | Linked RBM15 to RNA modification and cell fate decisions. | yale.edubiorxiv.orgfrontiersin.org |
| Murine AMKL models | The Rbm15-Mkl1 fusion protein interacts with Setd1b and promotes cytokine-independent growth. | Uncovered a mechanism of leukemogenesis involving epigenetic dysregulation. | plos.org |
| Murine AMKL cells | The leukemogenic activity of RBM15-MKL1 is dependent on the m6A writer complex and WNT signaling. | Identified key pathways for targeted therapies in AMKL. | nih.govbiorxiv.org |
Future Directions and Emerging Research Avenues for Rna15 Protein Studies
Elucidating the Full RNA15 Protein Interactome beyond Core Complexes
While the core interactions of RNA15 within the CFIA complex (with Rna14, Pcf11, Clp1, and Hrp1) are well-documented, a complete understanding of its function requires identifying its full range of binding partners, including transient and context-specific interactors. scispace.com Future research will focus on employing advanced, unbiased proteomic techniques to map the comprehensive RNA15 interactome.
Methodologies such as affinity purification coupled with mass spectrometry (AP-MS) can identify stable complex members, while proximity-dependent labeling techniques (e.g., BioID, APEX) are suited for capturing weaker or more transient interactions within the native cellular environment. nih.govembopress.orgyoutube.com Furthermore, cross-linking mass spectrometry (XL-MS) can provide spatial information by identifying amino acids in direct physical contact, offering insights into the architecture of larger protein assemblies. embopress.org Discovering novel interactors is crucial, as these proteins could link RNA15 and 3'-end processing to other cellular pathways, such as DNA damage response, cell cycle control, or different stages of transcription.
Table 1: Advanced Proteomic Techniques for Interactome Mapping
| Technique | Principle | Advantages | Research Goal for RNA15 |
|---|---|---|---|
| AP-MS | A tagged "bait" protein (RNA15) is used to pull down its binding partners ("prey"), which are then identified by mass spectrometry. nih.gov | Identifies stable and abundant interactors. | Confirm core CFIA components and identify other stably associated factors. |
| Proximity Labeling | RNA15 is fused to an enzyme that biotinylates nearby proteins, which are then purified and identified. youtube.com | Captures transient, weak, and proximal proteins without requiring direct interaction. | Identify proteins that function near RNA15, even without direct binding, revealing pathway connections. |
| XL-MS | Chemical cross-linkers are used to covalently link interacting proteins before cell lysis and analysis by mass spectrometry. embopress.org | Provides distance constraints and identifies direct binding interfaces. | Map the topology of RNA15 within the CFIA complex and with transiently interacting partners. |
Comprehensive Mapping of this compound Post-Translational Modifications and their Regulatory Roles
Post-translational modifications (PTMs) are critical for regulating the activity, localization, and interaction networks of proteins, including RNA-binding proteins (RBPs). nih.govnih.gov However, a comprehensive map of PTMs on RNA15 is currently lacking. A key future direction is the systematic identification and functional characterization of RNA15 PTMs.
Structural Characterization of Full-Length this compound and Dynamic Larger Complexes
Current structural data for RNA15 is largely confined to its individual domains. The structures of the N-terminal RNA Recognition Motif (RRM), which binds RNA, and the highly conserved C-terminal three-helix bundle, which interacts with the Pcf11 subunit, have been solved by NMR and X-ray crystallography. nih.govnih.govresearchgate.net However, a structure of the full-length protein has remained elusive, likely due to flexible linker regions connecting these domains.
A major goal for future research is to determine the three-dimensional structure of the full-length this compound. Computational tools like AlphaFold can provide highly accurate predictive models that can guide experimental work. condensates.comebi.ac.uknih.gov Furthermore, understanding how RNA15 is integrated into the larger CFIA complex requires advanced structural biology techniques. Cryo-electron microscopy (cryo-EM) is particularly well-suited for characterizing the architecture of large, dynamic macromolecular assemblies, and its application to the entire 3'-end processing machinery will be essential to visualize the complete structural context in which RNA15 functions.
Investigating the Precise Mechanisms of this compound in Alternative Polyadenylation
Alternative polyadenylation (APA) is a widespread mechanism that generates multiple mRNA isoforms from a single gene, profoundly impacting gene expression. As a key protein that recognizes the polyadenylation signal, RNA15 is centrally positioned to influence APA. researchgate.net While it is known that mutations in RNA15 can lead to defects in poly(A) site selection, the precise mechanisms by which its activity is modulated to regulate APA are not understood.
Future studies should investigate how the cell regulates RNA15's ability to recognize and select among competing poly(A) signals. Research could focus on how PTMs or the binding of accessory proteins (discovered through interactome studies) alter the affinity of the RNA15 RRM for different RNA sequences. For example, phosphorylation of a residue near the RNA-binding pocket could enhance or inhibit its interaction with specific classes of poly(A) signals, thereby shifting the balance of APA isoforms. Elucidating these regulatory inputs is key to understanding how 3'-end processing is dynamically controlled during development and in response to environmental cues.
Deeper Understanding of this compound's Role in Transcription Elongation and Termination
Emerging evidence indicates that 3'-end processing factors, including RNA15, have roles that extend beyond pre-mRNA cleavage, influencing transcription elongation and termination. scispace.comnih.gov For instance, the C-terminal domain of RNA15, which interacts with Pcf11, is critical for 3'-end processing but appears to be dispensable for transcription termination, suggesting that different domains of RNA15 may be involved in these distinct processes. nih.gov
A deeper understanding of these functions requires dissecting the specific contributions of RNA15 to transcription. Future research should aim to identify which domains of RNA15 and which protein-protein interactions are necessary for its roles in elongation and termination. This could involve creating specific mutants of RNA15 that disrupt its interaction with the general transcription machinery or other regulatory factors and assessing the impact on polymerase processivity and termination efficiency, independent of effects on cleavage. This would clarify how the 3'-end processing machinery communicates with RNA Polymerase II to ensure the coordinated completion of the transcription cycle.
Exploration of this compound Orthologs and their Conserved/Divergent Functions in Other Organisms
RNA15 is highly conserved across eukaryotes. Its vertebrate ortholog, CstF-64 (Cleavage stimulation factor subunit 2), performs a similar function within the Cleavage Stimulation Factor (CstF) complex. nih.govnih.gov Comparative studies of these orthologs provide valuable insights into which functions are fundamental and which have been adapted to the specific needs of different organisms.
Both RNA15 and CstF-64 possess a conserved N-terminal RRM and a C-terminal three-helix bundle structure. nih.govresearchgate.net However, there are also notable differences. For example, the RRM of RNA15 shows a preference for GU-rich RNA sequences, while CstF-64 binds to U- and GU-rich elements. nih.govtdl.org Future research should continue to explore these conserved and divergent features. Investigating the orthologs in a wider range of species could reveal novel regulatory domains or interaction motifs that have evolved to meet organism-specific challenges in gene regulation. This evolutionary perspective can help pinpoint the most critical functional regions of the protein and understand how the 3'-end processing machinery has adapted over time.
Development of Advanced Imaging Techniques to Visualize this compound Dynamics in Live Cells
To fully understand the function of RNA15, it is essential to observe its behavior in its native environment: the nucleus of a living cell. Advanced fluorescence microscopy techniques are making it possible to track the movement, interactions, and enzymatic activity of single molecules in real-time. nih.govbiologists.com
Future research will undoubtedly focus on applying these cutting-edge imaging modalities to RNA15. By tagging RNA15 with a fluorescent protein, researchers can use techniques like single-molecule tracking to follow its diffusion in the nucleoplasm and measure its residence time at active transcription sites. embopress.org Methods such as trimolecular fluorescence complementation (TriFC) could be adapted to visualize the interaction of RNA15 with specific mRNA targets in vivo. plos.org Observing these dynamics directly will provide unprecedented insights into the kinetics of 3'-end processing, revealing how the machinery assembles on nascent transcripts and how long each step takes, thereby bridging the gap between static structural models and the dynamic reality of gene expression. elifesciences.org
Q & A
What experimental approaches are used to determine RNA15's RNA-binding specificity and affinity?
RNA15's binding specificity is primarily studied using NMR spectroscopy and titration experiments with varying RNA sequences. Evidence shows that RNA15 exhibits weak, non-specific binding to most RNAs but shows moderate preference for GU-rich motifs (Kd ~20 μM) and A-rich positioning elements (e.g., AAUA). NMR chemical shift perturbations (CSPs) and relaxation measurements reveal dynamic binding modes, where RNA15 "slips" across RNA in fast exchange unless stabilized by partner proteins like Hrp1 . For example, UGGCG RNA induces larger CSPs than UAUUU, indicating higher affinity for G-rich sequences . To mitigate promiscuity, researchers use ternary complexes (e.g., RNA15-Hrp1-RNA) to lock RNA15 into defined conformations, enabling structural resolution via NOEs and PREs .
How do protein-protein interactions between RNA15 and Hrp1 modulate RNA recognition in mRNA 3′-end processing?
Direct contacts between loop 3 of Hrp1 and loop 5 of RNA15 stabilize their joint binding to RNA, as shown by mutagenesis and NMR. These interactions confine RNA15 to specific RNA regions, preventing slippage. For instance, the rna15-R87D mutation disrupts Hrp1 binding, impairing RNA immunoprecipitation efficiency and in vitro cleavage . Structural studies using PREs and RDCs reveal a "horseshoe" architecture where Hrp1 and RNA15 bind adjacent RNA segments, with their RRM domains oriented ~90° apart . This arrangement ensures precise positioning of the 3′-end processing machinery, validated by yeast growth assays under protein-destabilizing conditions .
What genetic evidence supports RNA15's essential role in mRNA stability and polyadenylation?
Temperature-sensitive rna14 and rna15 yeast mutants exhibit rapid mRNA deadenylation and decay, mimicking RNA polymerase II mutants. Complementation assays confirm RNA15’s indispensability, as deletions are lethal. RNA15’s N-terminal RRM domain (residues 1–94) is critical, with mutations in this region destabilizing poly(A) tail length control . Genetic synergy between RNA14, RNA15, and PCF11 further underscores their cooperative role in cleavage and polyadenylation. Extracts from these mutants lack processing activity, which is restored by adding purified CF I (Cleavage Factor I) .
What advanced techniques are employed to determine the architecture of RNA15-containing complexes?
The ternary RNA15-Hrp1-RNA complex structure was solved using:
- Residual dipolar couplings (RDCs) to orient RRM domains.
- Paramagnetic relaxation enhancements (PREs) from spin-labeled RNA to measure long-range distances (12–30 Å).
- NOESY spectra for intermolecular RNA-protein contacts.
Despite limited inter-protein NOEs, PRE data confirmed a fixed orientation (τc ~13 ns), ruling out flexible "pearl-on-a-string" models. CYANA and XPLOR-NIH refined the structure using 5,349 NOE restraints, achieving RMSDs <2.5 Å for core regions . Mutational validation (e.g., R87D) and in vitro processing assays corroborated functional relevance .
How is RNA15’s role in transcription termination dissected from its processing function?
RNA15’s C-terminal domain (CTD) mediates interactions with Rna14 and Pcf11 , which are essential for cleavage/polyadenylation but dispensable for termination. Pull-down assays show transient CTD-Sub1 interactions during elongation, while deletion of the CTD helical region abolishes Pcf11 binding, impairing termination . In contrast, RNA15’s RRM domain is sufficient for snoRNA termination, indicating functional modularity. Biochemical reconstitution of CF I (Rna14-Rna15-Pcf11) confirms that termination requires only Rna14, whereas processing necessitates all three .
How do yeast studies inform conserved mechanisms of 3′-end processing across eukaryotes?
Yeast RNA15 and vertebrate CstF-64 share an RRM domain but differ in specificity and auxiliary domains. CstF-64’s arginine-rich surface enhances GU affinity, while RNA15 relies on Hrp1 for A-rich binding. The CTD helical structure is conserved, enabling Pcf11/CstF-77 interactions critical for processing. Despite low sequence homology (~43% RRM identity), both proteins require bridging partners (Rna14/CstF-77) to stabilize RNA interactions . This conservation underscores the evolutionary tuning of RRM domains for species-specific RNA motifs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
